Product packaging for GR24(Cat. No.:CAS No. 76974-79-3)

GR24

Cat. No.: B1672124
CAS No.: 76974-79-3
M. Wt: 298.29 g/mol
InChI Key: XHSDUVBUZOUAOQ-IMBONUEFSA-N
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Description

GR24 is a synthetic strigalactone and plant growth regulator. It stimulates the germination of Striga and Orobanche parasitic weed seeds (EC50s = 5-50 nM). This compound increases root-hair length and decreases the number of lateral roots in Arabidopsis.>rac-GR24, or this compound, is a strigolactone analog, stimulating the mitosis and growth of the arbuscular mycorrhizal fungus gigaspora rosea by boosting Its energy metabolism. It also stimulates communication with arbuscular mycorrhizal fungi. This compound stimulates the expression of DRM splicing variants and inhibits root branching in 5-day-old Arabidopsis thaliana (L.) Heynh. seedlings. This compound has anti-inflammatory activity, inhibiting the release of cytokines by blocking NF-kB and MPAK signalling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B1672124 GR24 CAS No. 76974-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSDUVBUZOUAOQ-IMBONUEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76974-79-3
Record name GR 24
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Interaction Between GR24 and Auxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between GR24, a synthetic analog of strigolactones (SLs), and auxin, a pivotal plant hormone. It details the molecular mechanisms, signaling pathways, and experimental evidence that underpin their interaction, offering valuable insights for research and development in plant biology and beyond.

Introduction to this compound and Auxin

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental cues.[1] this compound is a widely used synthetic analog of SLs, instrumental in elucidating the SL signaling pathway and its crosstalk with other hormonal pathways. Auxin, primarily in the form of indole-3-acetic acid (IAA), is a master regulator of plant growth, orchestrating processes such as cell division, elongation, and differentiation. The interaction between SLs and auxin is a critical nexus in the control of plant architecture, demonstrating a complex interplay that can be both synergistic and antagonistic depending on the developmental context.[2][3] Understanding this interaction is fundamental to manipulating plant growth and development for agricultural and biotechnological applications.

The Core Signaling Pathways

2.1 Strigolactone (this compound) Signaling

The canonical SL signaling pathway involves three core protein components: the α/β-hydrolase DWARF14 (D14), the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.[4][5]

  • Perception: In the presence of SL (or this compound), the D14 receptor binds and hydrolyzes the hormone. This event induces a conformational change in D14, enabling its interaction with MAX2.

  • Complex Formation: The SL-bound D14, MAX2, and an SMXL protein form a ternary complex. MAX2 is part of an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex.

  • Ubiquitination and Degradation: Within this complex, the SMXL repressor is targeted for polyubiquitination and subsequent degradation by the 26S proteasome.

  • Derepression of Transcription: The degradation of SMXL proteins lifts the repression of downstream target genes, leading to various SL-mediated developmental responses.

GR24_Signaling_Pathway cluster_cytosol Cytosol / Nucleus This compound This compound (SL) D14 D14 (Receptor) This compound->D14 Binding & Hydrolysis MAX2 SCF(MAX2) Complex D14->MAX2 Interaction SMXL SMXL (Repressor) MAX2->SMXL Recruitment Degradation 26S Proteasome Degradation SMXL->Degradation Ubiquitination TargetGenes Target Gene Expression SMXL->TargetGenes Repression Degradation->TargetGenes Derepression

Caption: Core this compound signaling pathway.

2.2 Auxin Signaling

Auxin signaling operates through a conceptually similar mechanism of derepression.

  • Perception: The F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AFBs) act as auxin receptors.

  • Complex Formation: In the presence of auxin, TIR1/AFBs, as part of an SCF complex (SCFTIR1/AFB), bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

  • Ubiquitination and Degradation: This binding targets the Aux/IAA proteins for ubiquitination and degradation by the 26S proteasome.

  • Derepression of Transcription: The removal of Aux/IAA repressors allows Auxin Response Factors (ARFs), which are transcription factors, to regulate the expression of auxin-responsive genes.

This compound-Auxin Crosstalk: Mechanisms of Interaction

The interaction between this compound and auxin is multifaceted, primarily revolving around the regulation of polar auxin transport (PAT) and mutual transcriptional regulation.

3.1 Regulation of Polar Auxin Transport

A major mechanism by which this compound influences plant development is by modulating the trafficking and abundance of PIN-FORMED (PIN) proteins, which are key auxin efflux carriers.

  • PIN Protein Abundance: Exogenous application of this compound has been shown to reduce the accumulation of PIN1 protein in the plasma membranes of xylem parenchyma cells. This effect is dependent on the MAX2 component of the SL signaling pathway. This reduction in PIN proteins dampens the capacity of the main stem to transport auxin, a process central to the regulation of shoot branching.

  • PIN Protein Localization: SLs can affect the plasma-membrane localization of PIN proteins. For instance, in response to phosphate deficiency, SLs can trigger the depletion of PIN2 from the plasma membrane in root cells. This modulation of PIN localization alters local auxin gradients, thereby affecting root development.

GR24_Auxin_Transport_Interaction cluster_signaling Hormonal Signaling cluster_cellular Cellular Response This compound This compound SL_Signal SL Signaling (D14, MAX2) This compound->SL_Signal PIN_Trafficking PIN Trafficking & Endocytosis SL_Signal->PIN_Trafficking Regulates PIN_PM PIN Proteins at Plasma Membrane PIN_Trafficking->PIN_PM Reduces accumulation PAT Polar Auxin Transport (PAT) PIN_PM->PAT Dampens Development Developmental Outcomes (e.g., Shoot Branching) PAT->Development Controls

Caption: this compound's influence on polar auxin transport.

3.2 Transcriptional Regulation

This compound and auxin signaling pathways exhibit mutual transcriptional control.

  • Auxin Induces SL Biosynthesis: Auxin promotes the expression of SL biosynthesis genes, such as MAX3 and MAX4. This suggests that auxin can trigger its own feedback regulation by stimulating the production of SLs, which in turn can dampen auxin transport.

  • This compound Influences Auxin-Related Gene Expression: Treatment with this compound can alter the expression of genes involved in auxin signaling and response. For example, this compound treatment has been shown to modulate the expression of various AUXIN RESPONSE FACTORs (ARFs) and Aux/IAA genes, thereby affecting the plant's sensitivity and response to auxin.

Quantitative Data on this compound-Auxin Interaction

The following tables summarize key quantitative findings from studies on the interaction between this compound and auxin.

Table 1: Effect of this compound on Polar Auxin Transport and PIN1 Accumulation

ParameterOrganism/TissueThis compound ConcentrationEffectReference
Basipetal Auxin TransportArabidopsis inflorescence stems1 nM - 100 nMDose-dependent reduction (up to 30%)
Basipetal Auxin TransportArabidopsis inflorescence stems10 µMReduction in wild-type and max4, no effect in max2
PIN1:GFP FluorescenceArabidopsis xylem parenchyma5 µMSignificant reduction in wild-type and max1, no effect in max2

Table 2: Effect of this compound on Root System Architecture

ParameterOrganismThis compound ConcentrationEffectReference
Primary Root LengthArabidopsis2.5 µMIncrease
Primary Root LengthArabidopsis5 µMDecrease
Lateral Root DensityArabidopsis1 µMInhibition
Root Hair ElongationArabidopsisPositive effect
Adventitious Root NumberMelon seedlings-Increased by this compound and further increased by this compound+IAA

Table 3: Effect of this compound on Gene Expression

Gene(s)Organism/ContextThis compound TreatmentEffect on ExpressionReference
ARF5, ARF8, ARF10, ARF16Arabidopsis somatic embryogenesis50 nMUpregulation
WUS, SERK1Arabidopsis somatic embryogenesis50 nMUpregulation
AUX1Melon hypocotyls-Upregulation
AUX/IAA genesMelon hypocotyls-Downregulation of 7 genes
YUC genesMelon hypocotyls-Downregulation of 2 genes

Detailed Experimental Protocols

5.1 Polar Auxin Transport Assay in Arabidopsis Stems

This protocol is adapted from methodologies used to quantify the effect of this compound on auxin transport capacity.

  • Plant Material: Use inflorescence stems from 5- to 6-week-old Arabidopsis thaliana plants.

  • Segment Preparation: Excise 1.5-2.0 cm segments from the basal part of the main inflorescence stem.

  • Incubation: Place the apical end of each segment into a microcentrifuge tube containing 20 µL of auxin transport buffer (ATS) supplemented with 1 µM [14C]IAA (radiolabeled auxin) and the desired concentration of this compound (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The basal end is placed in a separate tube with 500 µL of ATS buffer without IAA or this compound.

  • Transport Period: Allow transport to proceed for 6 hours in the dark at room temperature.

  • Quantification: After the incubation period, excise the apical 5 mm of the segment (which was in contact with the radiolabeled auxin) and the basal 5 mm. The basal segment is placed in a scintillation vial with scintillation fluid.

  • Measurement: Quantify the amount of radioactivity in the basal segment using a scintillation counter. This value represents the amount of auxin that has been transported through the stem segment.

  • Controls: Include a vehicle control (e.g., acetone, the solvent for this compound) and a positive control for transport inhibition using 1 µM N-1-naphthylphthalamic acid (NPA).

Auxin_Transport_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise 1.5 cm stem segment from Arabidopsis B Place apical end in tube with [14C]IAA + this compound (or control) A->B C Place basal end in tube with buffer only D Incubate for 6 hours in the dark B->D E Excise basal 5 mm of the stem segment D->E F Add to scintillation vial E->F G Quantify radioactivity with scintillation counter F->G

Caption: Workflow for polar auxin transport assay.

5.2 PIN1:GFP Localization via Confocal Microscopy

This protocol is based on methods to visualize this compound's effect on PIN protein accumulation.

  • Plant Material: Use Arabidopsis thaliana plants stably expressing a PIN1::PIN1:GFP reporter construct.

  • Tissue Preparation: Excise the basal 15 mm of bolting stems. Halve the segments longitudinally using a sharp razor blade.

  • Treatment: Incubate the sectioned stems in ATS solution containing either a vehicle control (e.g., 0.1% acetone) or 5 µM this compound.

  • Incubation: Keep the samples in the dark for 6 hours at room temperature.

  • Microscopy: Mount the treated stem sections on a microscope slide in the incubation solution.

  • Imaging: Visualize the PIN1:GFP signal in xylem parenchyma cells using a confocal laser scanning microscope. Use appropriate laser lines for GFP excitation (e.g., 488 nm) and collect emission (e.g., 500-550 nm).

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the GFP signal at the plasma membrane of a defined number of cells for each treatment. Compare the fluorescence intensity between control and this compound-treated samples.

5.3 Root Phenotyping Assay

This protocol allows for the quantitative analysis of this compound's effect on root system architecture.

  • Plant Growth: Sterilize and sow Arabidopsis thaliana seeds on square Petri plates containing Murashige and Skoog (MS) medium supplemented with different concentrations of this compound (e.g., 0, 1 µM, 2.5 µM, 5 µM).

  • Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Data Acquisition: After a set period (e.g., 7-10 days), scan the plates using a high-resolution flatbed scanner.

  • Analysis: Use root analysis software (e.g., ImageJ with the NeuronJ plugin, or dedicated software like WinRHIZO) to measure:

    • Primary root length.

    • The number of emerged lateral roots.

    • Lateral root density (number of lateral roots per cm of primary root).

  • Statistical Analysis: Perform statistical tests (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.

Conclusion

The interaction between this compound and auxin is a cornerstone of hormonal crosstalk in plants, profoundly influencing their growth and form. The primary mechanism of this interaction involves the this compound-mediated, MAX2-dependent modulation of PIN auxin transporters, which in turn alters polar auxin transport and downstream developmental programs like shoot branching and root development. Furthermore, a complex transcriptional feedback loop exists where auxin promotes strigolactone biosynthesis, and strigolactones influence the expression of auxin-responsive genes. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and scientists to further investigate this critical hormonal relationship, paving the way for innovations in crop improvement and plant biotechnology.

References

Unveiling the Antioxidant Potential of GR24 in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathological driver in a multitude of human diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[1][2] The synthetic strigolactone analog, GR24, has emerged as a molecule of significant interest, demonstrating potent antioxidant properties.[3][4] Initially recognized for its role in plant development, research has pivoted towards its effects in mammalian systems, revealing a promising capacity to mitigate oxidative stress.[3] This technical guide provides an in-depth exploration of the antioxidant properties of this compound in mammalian cells, focusing on its mechanism of action, experimental validation, and relevant protocols for research and development.

Core Mechanism of Action: The Nrf2 Signaling Pathway

The antioxidant effects of this compound in mammalian cells are predominantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a suite of cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous antioxidant and phase II detoxifying enzymes, bolstering the cell's defense against oxidative insults.

Studies have shown that this compound can interfere with the Keap1-Nrf2 interaction, promoting Nrf2 activation. This leads to the upregulation of key Nrf2 target genes, including Heme Oxygenase-1 (HO-1) and NADPH:quinone Oxidoreductase 1 (NQO1), which play critical roles in cellular protection against oxidative stress.

GR24_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) Cytoprotection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cytoprotection Transcription->Antioxidant_Genes

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on this compound's Antioxidant Activity

The following tables summarize the quantitative data from various studies investigating the effects of this compound on markers of oxidative stress and antioxidant response.

Table 1: Effect of this compound on Antioxidant Enzyme Expression in Mammalian Cells

Cell LineThis compound ConcentrationTarget GeneFold Induction (mRNA)Reference
Murine Hepa1c1c7 & Raw264.710–50 µMHO-1Up to 64x
Murine Hepa1c1c7 & Raw264.710–50 µMNQO1Up to 58x
Rat L6 MyotubesNot specifiedNrf2 Target GenesUpregulated

Table 2: Effect of this compound on Oxidative Stress Markers in Plants (as a model)

Plant SpeciesStress ConditionThis compound ConcentrationEnzyme/Marker% Increase in Activity/ContentReference
Ornamental SunflowerSalinity0.01 mg/LSOD74.42%
Ornamental SunflowerSalinity0.01 mg/LCAT53.62%
Ornamental SunflowerSalinity0.01 mg/LPOD175.68%
WheatSalinity10 µMAPX, CAT, PPOSignificantly Enhanced
RiceSalinityNot specifiedSOD, CAT, APXEffectively Enhanced

Note: Plant data is included to illustrate the conserved antioxidant-boosting effect of this compound across biological kingdoms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antioxidant properties. Below are outlines for key experiments.

Cell Culture and Treatment
  • Cell Lines: Murine macrophages (RAW 264.7), hepatic cells (Hepa1c1c7), or skeletal muscle cells (L6 myotubes) are suitable models.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 24 hours) prior to inducing oxidative stress or harvesting for analysis.

Induction of Oxidative Stress
  • To evaluate the protective effects of this compound, cells can be pre-treated with this compound and then exposed to an oxidative stressor such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

  • Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol Outline:

    • Seed cells in a 96-well black plate.

    • Treat cells with this compound followed by an oxidative stressor.

    • Wash cells with phosphate-buffered saline (PBS).

    • Incubate cells with DCFH-DA solution (e.g., 10 µM) in the dark.

    • Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

Quantification of Antioxidant Enzyme Gene Expression (qRT-PCR)
  • Principle: To measure the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1).

  • Protocol Outline:

    • Harvest this compound-treated cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze data using the ΔΔCt method to determine the fold change in gene expression.

Assessment of Nrf2 Nuclear Translocation
  • Method: Immunofluorescence microscopy.

  • Protocol Outline:

    • Grow cells on coverslips and treat with this compound.

    • Fix cells with paraformaldehyde and permeabilize with Triton X-100.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against Nrf2.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize using a fluorescence microscope to observe the localization of Nrf2.

Cell Viability Assay
  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT to form a purple formazan product.

  • Protocol Outline:

    • Seed cells in a 96-well plate.

    • Treat cells with this compound, with or without an oxidative stressor.

    • Add MTT solution and incubate.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure absorbance at ~570 nm using a microplate reader.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the antioxidant properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Endpoint Assays cluster_mechanism Mechanism of Action cluster_conclusion Conclusion start Hypothesis: This compound has antioxidant properties in mammalian cells cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment stress Induce Oxidative Stress (e.g., H₂O₂) treatment->stress nrf2_translocation Nrf2 Nuclear Translocation (Immunofluorescence) treatment->nrf2_translocation gene_expression Gene Expression Analysis (qRT-PCR for HO-1, NQO1) treatment->gene_expression ros_assay ROS Measurement (DCFH-DA) stress->ros_assay Assess Protection viability_assay Cell Viability (MTT) stress->viability_assay Assess Protection data_analysis Data Analysis & Interpretation ros_assay->data_analysis viability_assay->data_analysis nrf2_translocation->data_analysis gene_expression->data_analysis conclusion Conclusion on this compound's Antioxidant Efficacy and Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for investigating this compound's antioxidant effects.

Conclusion

The synthetic strigolactone this compound demonstrates significant antioxidant properties in mammalian cells, primarily through the activation of the Nrf2 signaling pathway. This leads to the upregulation of a battery of cytoprotective genes that enhance the cell's capacity to neutralize reactive oxygen species and combat oxidative stress. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oxidative stress-related pathologies. Future in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for GR24 Treatment in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24, a synthetic analog of strigolactones, has emerged as a potent plant growth regulator with significant implications for enhancing nutrient uptake, modulating root architecture, and improving stress tolerance in a variety of plant species. In hydroponic systems, where nutrient availability is precisely controlled, the application of this compound offers a promising avenue for optimizing plant growth and resource utilization. These application notes provide detailed protocols for the preparation and application of this compound in hydroponic settings, summarize key quantitative data from relevant studies, and outline experimental methodologies to assess its efficacy.

This compound Stock Solution and Nutrient Solution Preparation

A critical first step in utilizing this compound is the preparation of a stable stock solution, which is then diluted into the hydroponic nutrient solution.

Protocol for this compound Stock Solution Preparation

Materials:

  • rac-GR24 (CSA No. 76974-79-3)

  • Acetone (anhydrous)

  • Deionized or Milli-Q water

  • Sterile microcentrifuge tubes or glass vials

  • Pipettes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound in a small volume of acetone.[1]

  • Bring the final volume to 335.2 µL with deionized water.[1] This creates a 10 mM stock solution.

  • For smaller volumes, dissolve the desired amount of this compound in acetone to a concentration of 1 mM.[2]

  • Store the stock solution at -20°C in a tightly sealed, light-protected container.

Protocol for Preparing this compound-Enriched Hydroponic Nutrient Solution

Materials:

  • Hydroponic nutrient stock solutions (e.g., Hoagland, Murashige and Skoog)

  • This compound stock solution (1 mM or 10 mM)

  • pH meter and pH up/down solutions

  • EC (Electrical Conductivity) meter

  • Large reservoir for mixing

Procedure:

  • Prepare the base hydroponic nutrient solution according to the manufacturer's instructions or a standard recipe. Ensure all components are fully dissolved.

  • Measure the initial pH and EC of the nutrient solution and adjust to the optimal range for the specific crop being cultivated. For lettuce, an optimal EC is around 1.3 dS/m.[3]

  • From the this compound stock solution, pipette the required volume to achieve the desired final concentration in the nutrient solution. Common experimental concentrations range from 0.1 µM to 10 µM.[4]

  • Thoroughly mix the final solution to ensure even distribution of this compound.

  • Re-measure and, if necessary, adjust the pH and EC of the final solution before introducing it to the hydroponic system.

Quantitative Data Summary

The effects of this compound on plant growth and development are concentration-dependent and vary among species. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Root Architecture
Plant SpeciesThis compound ConcentrationParameterEffectCitation
Medicago truncatula0.1 µMMain Root LengthNo significant effect
2 µMMain Root LengthSlight reduction
0.1 µMLateral Root NumberSignificant increase
2 µMLateral Root NumberSignificant increase
Citrus Rootstock C-322.5 µMFine Root ProliferationEnhanced under nutrient deficiency
5-10 µMRoot GrowthInhibitory effects
Glycyrrhiza uralensis10 µMRoot Length+20.1% (low P), +36% (high P)
10 µMProjected Root Area+28.3% (low P)
Table 2: Effect of this compound on Biomass and Growth Parameters
Plant SpeciesThis compound ConcentrationParameterEffectCitation
Glycyrrhiza uralensis10 µMFresh Weight+53.8% (low P), +78.57% (high P)
10 µMDry Weight+38.2% (low P), +82.1% (high P)
Ornamental Sunflower0.01 mg L⁻¹Root Fresh Weight-47.27% (under salt stress)
0.01 mg L⁻¹Shoot Fresh Weight-44.79% (under salt stress)
0.01 mg L⁻¹Photosynthetic Rate+9.29% (control conditions)
Table 3: Effect of this compound on Nutrient Content and Biochemical Parameters
Plant SpeciesThis compound ConcentrationParameterEffectCitation
Glycyrrhiza uralensis10 µMChlorophyll a+50.07% (low P), +34.72% (high P)
10 µMChlorophyll b+18.17% (low P), +79.41% (high P)
Ornamental Sunflower0.01 mg L⁻¹Root K⁺+14.63% (control conditions)
0.01 mg L⁻¹Shoot K⁺+14.87% (control conditions)
0.01 mg L⁻¹Root Ca²⁺+12.63% (control conditions)
0.01 mg L⁻¹Shoot Ca²⁺+11.48% (control conditions)

Experimental Protocols

Protocol for Assessing this compound Effects on Plant Growth in a Deep Water Culture (DWC) System

Objective: To determine the optimal concentration of this compound for promoting growth and nutrient uptake in a model hydroponic crop (e.g., lettuce).

Materials:

  • DWC hydroponic system with multiple independent reservoirs

  • Lettuce seedlings (e.g., Lactuca sativa) at the 2-3 true leaf stage

  • This compound stock solution (1 mM)

  • Standard hydroponic nutrient solution for lettuce

  • pH and EC meters

  • Airstones and air pump

  • Analytical balance

  • Drying oven

  • Root scanning equipment and software (e.g., WinRHIZO)

Experimental Design:

  • Set up the DWC system with at least four treatment groups: Control (0 µM this compound), 0.1 µM this compound, 1 µM this compound, and 10 µM this compound. Each treatment should have at least three replicate reservoirs.

  • Prepare the respective this compound-enriched nutrient solutions for each treatment group as described in Protocol 1.2.

  • Transplant uniform lettuce seedlings into the net pots of the DWC system.

  • Ensure continuous aeration of the nutrient solution using airstones.

  • Monitor and record the pH and EC of the nutrient solution daily, adjusting as necessary to maintain optimal levels.

  • After a predetermined growth period (e.g., 28 days), harvest the plants.

  • Separate the shoots and roots of each plant.

  • Measure the fresh weight of the shoots and roots immediately.

  • Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.

  • Analyze a subsample of dried tissue for nutrient content (N, P, K, Ca, Mg) using standard analytical methods.

  • Scan the fresh root systems to analyze root architecture parameters (total root length, surface area, average diameter, number of tips).

Protocol for Plant Tissue Nutrient Analysis

Procedure:

  • Dry the plant tissue samples as described in Protocol 3.1.

  • Grind the dried tissue to a fine powder using a Wiley mill or similar grinder.

  • Accurately weigh a subsample of the ground tissue (e.g., 0.5 g).

  • Digest the tissue sample using an appropriate acid digestion method (e.g., sulfuric acid-hydrogen peroxide digestion for N and P, or dry ashing followed by acid dissolution for other minerals).

  • Analyze the digested samples for elemental concentrations using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

Visualization of Pathways and Workflows

This compound Signaling Pathway

GR24_Signaling_Pathway cluster_perception Perception cluster_signaling Signaling Cascade cluster_response Cellular Response This compound This compound D14 D14/KAI2 Receptor This compound->D14 Binds to SCF_MAX2 SCF-MAX2 E3 Ubiquitin Ligase D14->SCF_MAX2 Activates SMXL SMXL Repressor Proteins SCF_MAX2->SMXL Targets for Ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Gene_Expression Target Gene Expression SMXL->Gene_Expression Represses Proteasome->Gene_Expression Leads to De-repression Developmental_Responses Developmental Responses (e.g., Root Architecture, Nutrient Uptake) Gene_Expression->Developmental_Responses Regulates

Caption: this compound signaling pathway in plants.

Experimental Workflow for this compound Treatment in Hydroponics

Experimental_Workflow A 1. Prepare this compound Stock Solution (1 mM in Acetone) C 3. Create Treatment Groups (e.g., 0, 0.1, 1, 10 µM this compound) A->C B 2. Prepare Hydroponic Nutrient Solution B->C D 4. Transplant Seedlings into DWC System C->D E 5. Daily Monitoring (pH, EC) D->E F 6. Plant Growth Period (e.g., 28 days) E->F G 7. Harvest Plants F->G H 8. Data Collection G->H I Biomass Measurement (Fresh & Dry Weight) H->I J Root Architecture Analysis (Scanning & Software) H->J K Tissue Nutrient Analysis (ICP-OES) H->K

References

Methods for Assessing GR24 Uptake and Transport in Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24 is a synthetic analog of strigolactones (SLs), a class of plant hormones that play crucial roles in various aspects of plant development and interaction with symbiotic organisms. Understanding the uptake and transport of this compound is fundamental for elucidating its mode of action and for the development of novel agrochemicals and pharmaceuticals. This document provides detailed application notes and protocols for assessing this compound uptake and transport in plants, catering to the needs of researchers in academia and industry. The methodologies described herein range from indirect bioassays to direct quantitative measurements using advanced analytical techniques.

I. Indirect Assessment of this compound Uptake: Bioassays

Bioassays provide a cost-effective and often high-throughput method to infer the uptake and biological activity of this compound. These assays are based on observing a physiological or developmental response in plants or parasitic weeds following this compound application.

Parasitic Plant Seed Germination Assay

Principle: Strigolactones, and their analogs like this compound, are potent germination stimulants for parasitic plants of the Orobanchaceae family (e.g., Striga, Orobanche). The germination rate of parasitic plant seeds is directly proportional to the concentration of the stimulant, thus providing an indirect measure of its activity and, by extension, its presence.

Protocol:

  • Seed Sterilization and Pre-conditioning:

    • Surface sterilize parasitic plant seeds (e.g., Striga hermonthica) with a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

    • Spread the sterilized seeds on sterile glass fiber filter paper discs in a petri dish.

    • Add sterile distilled water to moisten the filter paper and incubate the seeds in the dark at 25-30°C for 10-14 days. This pre-conditioning period is essential to sensitize the seeds to germination stimulants.

  • This compound Application:

    • Prepare a stock solution of this compound (e.g., 10 mM in acetone).

    • Prepare a dilution series of this compound in sterile distilled water (e.g., from 10⁻⁶ M to 10⁻¹² M). Include a mock control with the same concentration of acetone as the highest this compound concentration.

    • Apply 50 µL of each this compound dilution or control solution to the pre-conditioned seeds on the filter paper discs.

  • Incubation and Germination Scoring:

    • Seal the petri dishes with parafilm and incubate in the dark at 25-30°C for 24-48 hours.

    • Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.

    • Calculate the germination percentage for each concentration.

Data Presentation:

This compound Concentration (M)Germination Percentage (%)
10⁻⁶95 ± 3
10⁻⁸85 ± 5
10⁻¹⁰50 ± 7
10⁻¹²10 ± 2
Mock Control< 1
Arabidopsis thaliana Root Development Assay

Principle: Exogenous application of this compound influences root system architecture in Arabidopsis thaliana, typically by inhibiting primary root elongation and promoting lateral root formation at specific concentrations. This dose-dependent response can be used as a bioassay.[1]

Protocol:

  • Plant Growth:

    • Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds and sow them on Murashige and Skoog (MS) agar plates.

    • Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • This compound Treatment:

    • After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates supplemented with different concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a mock-treated control.

  • Phenotypic Analysis:

    • Incubate the plates vertically in the growth chamber for another 5-7 days.

    • Scan the plates and measure the primary root length and the number of lateral roots using image analysis software (e.g., ImageJ).

Data Presentation:

This compound Concentration (µM)Primary Root Length (cm)Number of Lateral Roots
0 (Mock)5.2 ± 0.48 ± 2
0.14.8 ± 0.312 ± 3
13.5 ± 0.515 ± 4
52.1 ± 0.310 ± 3
101.8 ± 0.27 ± 2

II. Direct Quantification of this compound Uptake and Transport

Direct methods involve the use of labeled this compound or sensitive analytical techniques to quantify its concentration in different plant tissues.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and specific technique that allows for the accurate quantification of small molecules like this compound in complex biological matrices. By extracting this compound from different plant tissues, its uptake and translocation can be determined.

Protocol:

  • Plant Treatment:

    • Grow plants (e.g., rice, tomato) hydroponically or in a suitable solid medium.

    • Apply a known concentration of this compound to the roots (for uptake studies) or to a specific leaf (for transport studies).

  • Tissue Harvesting and Extraction:

    • At different time points after application, harvest various plant tissues (e.g., roots, stems, leaves).

    • Record the fresh weight of each tissue sample.

    • Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the this compound from the powdered tissue using a suitable solvent, such as ethyl acetate or a mixture of acetonitrile and water, often containing an internal standard (e.g., deuterated this compound) for accurate quantification.

    • Centrifuge the extract to pellet the cell debris.

  • Sample Clean-up:

    • The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Analyze the purified extract using a liquid chromatograph coupled to a tandem mass spectrometer.

    • Develop a specific Multiple Reaction Monitoring (MRM) method for this compound and the internal standard. This involves defining the precursor ion and product ion transitions.

    • Generate a standard curve using known concentrations of this compound to enable absolute quantification.

Data Presentation:

Time after Application (hours)This compound Concentration in Roots (ng/g FW)This compound Concentration in Shoots (ng/g FW)
1150 ± 20< 1
695 ± 1512 ± 3
2440 ± 825 ± 5
4815 ± 418 ± 4
Radiolabeled this compound Uptake and Transport Assay

Principle: Using radiolabeled this compound (e.g., with tritium, ³H) allows for highly sensitive detection and visualization of its movement within the plant.

Protocol:

  • Plant Growth and Treatment:

    • Grow seedlings in a hydroponic system or on agar plates.

    • Apply [³H]-GR24 to the nutrient solution (for root uptake) or as a droplet on a single leaf (for leaf-to-shoot transport).

  • Uptake and Transport Period:

    • Allow the plants to take up and transport the radiolabeled compound for a defined period (e.g., 1, 6, 24 hours).

  • Tissue Harvesting and Quantification:

    • Harvest different plant parts (roots, hypocotyl/stem, cotyledons/leaves).

    • Wash the roots thoroughly to remove any [³H]-GR24 adhering to the surface.

    • Measure the fresh weight of each tissue.

    • Homogenize the tissues and measure the radioactivity in each fraction using a liquid scintillation counter.

  • Visualization by Autoradiography:

    • For a visual representation of transport, press the whole plant against an X-ray film or a phosphor imaging screen.

    • Expose for a suitable duration depending on the amount of radioactivity.

    • Develop the film or scan the screen to visualize the distribution of [³H]-GR24.

Data Presentation:

Plant TissueRadioactivity (DPM/mg FW)
Roots5500 ± 450
Hypocotyl850 ± 120
Cotyledons350 ± 60
True Leaves150 ± 40

III. Visualization of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the this compound signaling pathway and the experimental workflows for its assessment.

GR24_Signaling_Pathway cluster_perception Perception in the Cell cluster_signaling Signal Transduction cluster_response Cellular Response This compound This compound D14 D14 (Receptor) This compound->D14 Binds to GR24_D14 This compound-D14 Complex D14->GR24_D14 MAX2 MAX2 (F-box protein) GR24_D14->MAX2 Recruits SCF_complex SCF Complex MAX2->SCF_complex Part of SMXL SMXL (Repressor) SCF_complex->SMXL Targets for Ubiquitination Degradation Proteasomal Degradation SMXL->Degradation Gene_Expression Target Gene Expression SMXL->Gene_Expression Represses Degradation->Gene_Expression Leads to Physiological_Response Physiological Response Gene_Expression->Physiological_Response Results in Experimental_Workflow cluster_uptake_assay This compound Uptake & Transport Assay cluster_analysis Analysis cluster_data Data Interpretation Plant_Growth 1. Plant Growth (Hydroponics/Agar) GR24_Application 2. Labeled this compound Application (Root or Leaf) Plant_Growth->GR24_Application Incubation 3. Incubation Period GR24_Application->Incubation Harvesting 4. Tissue Harvesting (Roots, Stems, Leaves) Incubation->Harvesting Quantification 5a. Quantification (LC-MS/MS or Scintillation Counting) Harvesting->Quantification Visualization 5b. Visualization (Autoradiography) Harvesting->Visualization Data_Analysis 6. Data Analysis & Interpretation Quantification->Data_Analysis Visualization->Data_Analysis

References

Troubleshooting & Optimization

Optimizing GR24 concentration for specific plant species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GR24, a synthetic strigolactone analog. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing this compound concentration in your plant species of interest.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: I am not observing any effect of this compound on my plants. What could be the reason?

A1: Several factors could contribute to a lack of response to this compound treatment. Consider the following troubleshooting steps:

  • Concentration Range: The optimal this compound concentration is highly dependent on the plant species and the desired physiological response. You may be using a concentration that is too low or too high. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal level for your specific experimental setup. For instance, in Arabidopsis, concentrations for root development studies have ranged from 1.25 µM to 10 µM[1][2], while for somatic embryogenesis, 10 nM was found to be effective[3].

  • Plant Species and Genotype: Different plant species and even different genotypes within the same species can have varying sensitivities to strigolactones. What works for Arabidopsis may not be optimal for tomato or maize.

  • This compound Stereoisomers: Commercial this compound is a racemic mixture of two enantiomers, (+)-GR24 and (-)-GR24, which can elicit different physiological responses by signaling through different receptors (D14 and KAI2 respectively)[4][5]. The specific stereoisomer may be critical for your desired effect. Using specific stereoisomers might provide more precise results.

  • Solvent and Stability: this compound is typically dissolved in solvents like acetone or ethanol before being diluted in an aqueous medium. Ensure the final solvent concentration is not phytotoxic. Also, be aware of the stability of this compound in your experimental medium, as it can degrade over time. Prepare fresh solutions for your experiments when possible.

  • Experimental Conditions: Factors such as light, temperature, and nutrient availability can influence a plant's response to strigolactones. Ensure your experimental conditions are consistent and optimal for the plant species you are working with.

  • Plant Developmental Stage: The responsiveness of a plant to this compound can vary with its developmental stage. For example, seed germination protocols will differ significantly from experiments on mature plants.

Q2: I am observing inhibitory or toxic effects at higher this compound concentrations. How can I avoid this?

A2: High concentrations of this compound can indeed be inhibitory or toxic to plants. This is a common observation in dose-response studies.

  • Perform a Dose-Response Curve: The best way to avoid toxicity is to have a well-defined dose-response curve for your specific plant and experimental system. This will help you identify the concentration that gives the maximal desired effect without causing negative side effects. For example, in Arabidopsis primary root growth, lower concentrations (1.25 and 2.5 µM) showed an increase in length, while higher concentrations led to a decrease.

  • Observe Morphological Changes: Carefully observe the plants for any signs of stress, such as stunted growth, chlorosis, or necrosis. These are indicators that the this compound concentration may be too high.

  • Consider the Application Method: The method of application (e.g., adding to media, foliar spray, direct application to buds) can influence the effective concentration. For direct application, a much smaller amount may be needed compared to incorporation into a large volume of growth medium.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about using this compound.

Q1: What is a good starting concentration for my experiments?

A1: A good starting point depends on your plant species and the biological process you are investigating. Based on published literature, here are some suggested ranges:

  • Arabidopsis thaliana :

    • Hypocotyl Elongation: 3 µM to 25 µM.

    • Root Development: 1.25 µM to 10 µM.

    • Somatic Embryogenesis: As low as 10 nM.

  • Parasitic Weed Seed Germination (Striga, Orobanche): Can be effective at very low concentrations, from 10⁻⁷ M to 10⁻¹⁵ M, with higher concentrations like 0.1 to 1 mg/L ensuring high germination rates.

  • Tomato (Solanum lycopersicum): For seed germination, 0.20 µM has been shown to be effective.

  • Maize (Zea mays): For mitigating drought stress, a foliar application of 0.01 mg/L was found to be the minimum effective concentration.

It is always recommended to perform a pilot experiment with a logarithmic series of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) to narrow down the optimal range.

Q2: How should I prepare my this compound stock and working solutions?

A2: this compound is not readily soluble in water.

  • Stock Solution: Prepare a stock solution of this compound in an organic solvent. Anhydrous acetone or 100% ethanol are commonly used. For example, a 10 mM stock solution can be prepared in acetone.

  • Working Solution: Dilute the stock solution to your desired final concentration in your aqueous growth medium or buffer. It is important to add the stock solution to the medium while vortexing or stirring to ensure it is well dispersed.

  • Control: Remember to include a "mock" control in your experiments that contains the same final concentration of the solvent used to dissolve this compound, to account for any effects of the solvent itself.

Q3: What is the signaling pathway of this compound in plants?

A3: The canonical strigolactone signaling pathway involves the following key components:

  • Perception: this compound is perceived by the α/β-hydrolase receptor DWARF14 (D14).

  • Complex Formation: Upon binding this compound, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).

  • Ubiquitination and Degradation: The D14-GR24-MAX2 complex then recruits target proteins, which are members of the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family of transcriptional repressors. MAX2, as part of an SCF E3 ubiquitin ligase complex, mediates the ubiquitination of these SMXL proteins, targeting them for degradation by the 26S proteasome.

  • Gene Expression: The degradation of the SMXL repressors leads to the derepression of downstream target genes, ultimately resulting in a physiological response.

Data Presentation

Table 1: Effective this compound Concentrations for Various Effects in Arabidopsis thaliana

Experimental GoalEffective Concentration RangeReference(s)
Hypocotyl Elongation Inhibition3 µM - 25 µM
Primary Root Length Promotion1.25 µM - 2.5 µM
Primary Root Length Inhibition> 2.5 µM
Lateral Root Development Inhibition5 µM - 10 µM
Somatic Embryogenesis Promotion10 nM

Table 2: Effective this compound Concentrations for Seed Germination in Parasitic Weeds

Plant SpeciesEffective Concentration RangeReference(s)
Orobanche cumanaEC₅₀ = 5.1 - 5.3 x 10⁻⁸ M
Striga hermonthica10⁻⁵ M - 10⁻⁹ M
Orobanche ramosaOptimal at ≥ 1 mg/L

Table 3: Effective this compound Concentrations in Other Plant Species

Plant SpeciesExperimental GoalApplication MethodEffective ConcentrationReference(s)
Helianthus annuus (Sunflower)Alleviation of Salinity StressFoliar Spray0.01 mg/L
Artemisia annuaEnhanced Growth and Artemisinin ProductionFoliar SprayNot specified
Solanum lycopersicum (Tomato)Seed Germination PromotionIn Petri dish0.20 µM
Zea mays (Maize)Drought Stress MitigationFoliar Spray0.01 mg/L
WheatAlleviation of Salinity StressSeed Priming0.001 - 0.1 mg/L

Experimental Protocols

Protocol 1: Dose-Response Assay for Arabidopsis Root Development

This protocol is adapted from studies on the effect of this compound on Arabidopsis root architecture.

  • Media Preparation: Prepare Murashige and Skoog (MS) medium with 0.5% sucrose and solidify with agar. After autoclaving and cooling to approximately 50-60°C, add this compound from a stock solution to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, and 10 µM). Also, prepare a mock control plate with the same concentration of solvent used for the this compound stock.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on the prepared plates.

  • Growth Conditions: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Data Collection: After a set period (e.g., 8, 11, or 14 days), measure the primary root length and count the number of lateral roots for each seedling under a dissecting microscope.

  • Analysis: Calculate the average primary root length and lateral root density for each concentration and compare them to the mock control.

Protocol 2: Seed Germination Assay for Parasitic Weeds

This protocol is a general guide based on studies of Orobanche and Striga seed germination.

  • Seed Preconditioning: Precondition the parasitic weed seeds by placing them on moist glass fiber filter paper in a petri dish and incubating them in the dark at an optimal temperature (e.g., 21°C for O. cumana, 30°C for S. hermonthica) for a specific period (e.g., 7-14 days) to break dormancy.

  • This compound Application: Prepare a series of this compound dilutions (e.g., 0.001, 0.01, 0.1, 1 mg/L) in water. Apply a small volume of each solution to the preconditioned seeds.

  • Incubation: Incubate the petri dishes in the dark at an appropriate temperature (e.g., 25°C).

  • Germination Scoring: After a few days (e.g., 3-8 days), count the number of germinated seeds under a microscope. A seed is considered germinated when the radicle has protruded through the seed coat.

  • Analysis: Calculate the germination percentage for each this compound concentration.

Mandatory Visualization

GR24_Signaling_Pathway cluster_perception Perception & Complex Formation cluster_degradation Ubiquitination & Degradation cluster_response Cellular Response This compound This compound D14 D14 Receptor This compound->D14 binds to GR24_D14 This compound-D14 Complex MAX2 MAX2 (F-box protein) GR24_D14->MAX2 recruits SCF_Complex SCF-MAX2 Complex MAX2->SCF_Complex forms SMXL SMXL (Repressor) SCF_Complex->SMXL targets Ub_SMXL Ubiquitinated SMXL SMXL->Ub_SMXL Ubiquitination Target_Genes Target Genes SMXL->Target_Genes represses Proteasome 26S Proteasome Ub_SMXL->Proteasome targeted to Degraded_SMXL Degraded SMXL Proteasome->Degraded_SMXL degradation Physiological_Response Physiological Response Target_Genes->Physiological_Response leads to

Caption: The this compound signaling pathway from perception to physiological response.

Experimental_Workflow_Dose_Response cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis Stock Prepare this compound Stock Solution (e.g., 10 mM in acetone) Media Prepare Growth Media with Varying this compound Concentrations Stock->Media Plating Plate Sterilized Seeds Media->Plating Control Prepare Mock Control (Solvent Only) Control->Plating Growth Incubate under Controlled Conditions Plating->Growth Measure Measure Phenotypic Parameters (e.g., root length, germination rate) Growth->Measure Analyze Analyze Data and Compare to Control Measure->Analyze Optimal Determine Optimal Concentration Analyze->Optimal

References

Technical Support Center: Refining GR24 Application Techniques for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GR24, a synthetic strigolactone analog. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining application techniques for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic analog of strigolactones, a class of phytohormones that regulate various aspects of plant growth and development.[1][2] It is widely used in research due to its similar biological activity to endogenous strigolactones and its relative stability, allowing for the study of strigolactone signaling pathways and their effects on processes like seed germination, root architecture, and shoot branching.[3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in several organic solvents, including acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[4][5] Acetone is a commonly used solvent for preparing stock solutions. For final dilutions in aqueous media, the concentration of the organic solvent should be minimized to avoid solvent-induced artifacts in your experiments. Always include a solvent-only control in your experimental design.

Q3: How should this compound solutions be stored to ensure stability?

A3: this compound stock solutions, typically prepared in acetone, should be stored at -20°C to maintain stability. When preparing treatment solutions, it is recommended to do so on ice, preferably on the day of the experiment. If solutions are made in advance, they should be stored at -20°C. Studies have shown that the stability of this compound in aqueous solutions is temperature-dependent, with significantly higher recovery at 4°C compared to 20°C over an 8-hour period.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a valuable tool, high concentrations can lead to general toxicity, affecting the overall health and appearance of the plant. The physiological response to this compound can also be dependent on the plant's auxin status, meaning its effects can vary based on local auxin levels. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during this compound application and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or No Observable Effect Degraded this compound: Improper storage or handling of this compound solutions can lead to degradation.Prepare fresh this compound solutions for each experiment from a stock stored at -20°C. Keep solutions on ice during preparation and use.
Incorrect Concentration: The optimal concentration of this compound is highly dependent on the plant species, developmental stage, and the biological process being studied.Conduct a dose-response experiment to determine the optimal concentration for your specific setup. Refer to the quantitative data tables below for starting ranges.
Suboptimal Application Method: The method of application (e.g., foliar spray, addition to media, direct application) can influence the uptake and effectiveness of this compound.Choose an application method appropriate for your research question. For root studies, application to the growth medium is common. For shoot effects, foliar spray or direct application to buds may be more effective.
Variability Between Replicates Uneven Application: Inconsistent application of the treatment solution across replicates can lead to variability.Ensure uniform application by using calibrated pipettes for liquid media or ensuring thorough mixing. For foliar applications, spray until leaves are evenly moistened without dripping.
Biological Variability: Plants can exhibit natural variation in their response to hormones.Increase the number of biological replicates to improve statistical power and account for natural variation.
Unexpected Phenotypes (e.g., stunted growth) This compound Toxicity: High concentrations of this compound can be toxic to plants, leading to growth inhibition or other adverse effects.Reduce the concentration of this compound used in your experiments. Perform a toxicity assay to identify the maximum non-toxic concentration.
Solvent Toxicity: The organic solvent used to dissolve this compound (e.g., acetone, DMSO) can be toxic to plants at certain concentrations.Minimize the final concentration of the organic solvent in your treatment solutions. Always include a vehicle control (media with the same concentration of solvent but without this compound) to assess solvent effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 1 mM this compound stock solution in acetone and subsequent dilution to a working concentration in an aqueous medium.

Materials:

  • This compound solid (MW: 298.3 g/mol )

  • Acetone (analytical grade)

  • Sterile Milli-Q water or appropriate growth medium

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare 1 mM this compound Stock Solution:

    • Weigh out 2.983 mg of this compound and dissolve it in 10 mL of acetone to make a 1 mM stock solution.

    • Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Prepare Working Solution (e.g., 1 µM):

    • On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution on ice.

    • Perform a serial dilution. For example, to make a 1 µM working solution in 100 mL of growth medium, add 100 µL of the 1 mM stock solution to 99.9 mL of the medium.

    • Mix the working solution thoroughly.

    • Prepare a vehicle control by adding the same volume of acetone (100 µL) to 100 mL of the growth medium.

Protocol 2: Seed Germination Assay with this compound

This protocol outlines a method for assessing the effect of this compound on seed germination.

Materials:

  • Seeds of the plant species of interest

  • Petri dishes with sterile filter paper

  • This compound working solutions at various concentrations (e.g., 0.001, 0.01, 0.1, 1 µM)

  • Vehicle control solution

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize the seeds according to a standard protocol for the species.

  • Place a sterile filter paper in each Petri dish.

  • Add a defined volume of the respective this compound working solution or vehicle control to each Petri dish, ensuring the filter paper is saturated but not flooded.

  • Place a predetermined number of seeds (e.g., 50-100) on the filter paper in each dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions.

  • Monitor the seeds daily and record the number of germinated seeds (radicle emergence) over a set period (e.g., 7-14 days).

  • Calculate the germination percentage for each treatment.

Quantitative Data

The optimal concentration of this compound varies significantly depending on the application and plant species. The following tables summarize effective concentrations reported in the literature.

Table 1: this compound Concentrations for Seed Germination
Plant SpeciesEffective Concentration RangeOptimal ConcentrationObserved Effect
Orobanche ramosa0.001 - 10 mg/L≥ 1 mg/LStimulation of seed germination.
Tomato (Lycopersicon esculentum)Not specified0.20 µMIncreased germination percentage, germination index, and vigor index.
Rice (Oryza sativa)Not specified1.2 µmol/LIncreased radicle and plumule length.
Cucumber (Cucumis sativus)0.1 - 10 µM1 µMAlleviation of salt stress effects on germination.
Table 2: this compound Concentrations for Root and Shoot Development
Plant SpeciesApplication MethodEffective Concentration RangeObserved Effect
Arabidopsis thalianaGrowth medium1.25 - 2.5 µMIncreased primary root length.
Arabidopsis thalianaGrowth medium> 2.5 µMDecreased primary root length.
Arabidopsis thalianaGrowth mediumNot specifiedIncreased root hair length and decreased lateral root number.
Medicago truncatulaGrowth medium0.1 - 2 µMModulation of main root growth and lateral root density.
CitrusGrowth medium1 - 10 µM (2.5 µM optimal)Enhanced fine root initiation and lateral branching under nutrient deficiency.
Winter WheatFoliar spray/Irrigation10 µMIncreased antioxidant enzyme activities under drought stress.
Ornamental SunflowerFoliar spray0.001 - 0.1 mg/L (0.01 mg/L optimal)Enhanced photosynthetic rate and stomatal conductance under salt stress.

Visualizations

Strigolactone Signaling Pathway

The following diagram illustrates the core components of the strigolactone (SL) signaling pathway. SLs, such as this compound, are perceived by the D14 receptor, an α/β hydrolase. This perception leads to the interaction with the F-box protein MAX2 (D3 in rice), which is part of an SCF ubiquitin ligase complex. This complex targets SMXL/D53 family proteins for ubiquitination and subsequent degradation by the 26S proteasome, releasing the repression of downstream gene expression.

Strigolactone_Signaling cluster_perception Perception & Degradation cluster_response Cellular Response This compound This compound (SL) D14 D14 (Receptor) This compound->D14 binds SCF_MAX2 SCF-MAX2/D3 (E3 Ubiquitin Ligase) D14->SCF_MAX2 interacts with SMXL_D53 SMXL/D53 (Repressor) SCF_MAX2->SMXL_D53 targets for ubiquitination Proteasome 26S Proteasome SMXL_D53->Proteasome degradation Gene_Expression Target Gene Expression SMXL_D53->Gene_Expression represses Degraded_SMXL Degraded SMXL/D53 Proteasome->Degraded_SMXL Degraded_SMXL->Gene_Expression repression lifted Physiological_Response Physiological Response Gene_Expression->Physiological_Response

References

Technical Support Center: Accounting for GR24 Stereoisomer Activity in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for the activity of GR24 stereoisomers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to consider its stereoisomers?

A1: this compound is a synthetic analog of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development. It is widely used as a tool to study SL signaling and responses. Critically, chemically synthesized this compound is typically a racemic mixture of two enantiomers: (+)-GR24 (also known as GR245DS) and (-)-GR24 (also known as GR24ent-5DS).[1][2] These stereoisomers have distinct biological activities because they are perceived by different receptor proteins in plants.[3][4] Using the racemic mixture (rac-GR24) can lead to confounding results, as it simultaneously activates two different signaling pathways.[1] Therefore, it is crucial to use individual, pure stereoisomers to dissect the specific effects of each pathway.

Q2: What are the different signaling pathways activated by this compound stereoisomers?

A2: The two main signaling pathways activated by this compound stereoisomers are the canonical strigolactone (SL) pathway and the karrikin (KAR) pathway.

  • (+)-GR24 (GR245DS) mimics natural strigolactones and is primarily perceived by the α/β-hydrolase receptor Dwarf14 (D14) . This interaction leads to the degradation of SMXL proteins and the regulation of downstream genes involved in processes like shoot branching inhibition.

  • (-)-GR24 (GR24ent-5DS) is perceived by the KARRIKIN INSENSITIVE 2 (KAI2) receptor. The KAI2 pathway is involved in responses to karrikins, compounds found in smoke that promote seed germination and seedling growth.

Both D14 and KAI2 signaling pathways converge on the F-box protein MORE AXILLARY GROWTH 2 (MAX2) to regulate downstream responses.

Q3: What are the known differential effects of this compound stereoisomers on plant development?

A3: The different this compound stereoisomers have been shown to have distinct and sometimes opposing effects on various aspects of plant development. Using mutants that are insensitive to one pathway (e.g., d14 or kai2 mutants) can help to dissect these individual effects.

Plant Process(+)-GR24 (D14-dependent)(-)-GR24 (KAI2-dependent)rac-GR24 (Combined effect)
Shoot Branching Strong inhibition.Weak or no inhibition.Inhibition.
Hypocotyl Elongation Inhibition in a MAX2-dependent manner.Stronger inhibition than (+)-GR24.Inhibition.
Seed Germination No significant activity.Promotes germination.Promotes germination.
Primary Root Elongation Can promote elongation at low concentrations.Can promote elongation.Variable effects depending on concentration.
Lateral Root Density Inhibition.Less pronounced inhibition.Inhibition.

Q4: Are there other this compound stereoisomers I should be aware of?

A4: Yes. The chemical synthesis of this compound can also produce two other stereoisomers: GR244DO and GR24ent-4DO. These are analogs of the orobanchol class of natural strigolactones. Like the 5DS stereoisomers, they also exhibit differential activity. For example, GR244DO can be more active than GR245DS in some assays, while GR24ent-4DO is often inactive.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results when using rac-GR24.

  • Possible Cause: The observed phenotype is a composite of the activities of both (+)-GR24 and (-)-GR24, which act through different signaling pathways (D14 and KAI2). The balance of these activities can be influenced by experimental conditions and the specific process being studied.

  • Solution:

    • Use pure stereoisomers: Whenever possible, use purified (+)-GR24 and (-)-GR24 in separate treatments to dissect the contribution of each signaling pathway to the observed phenotype.

    • Use signaling mutants: Employ d14 and kai2 mutants to isolate the effects of each pathway. For example, treating a d14 mutant with rac-GR24 will reveal the KAI2-dependent responses.

    • Control for solvent effects: Ensure that the solvent used to dissolve this compound does not have a biological effect on its own. Acetone is a commonly used solvent.

Problem 2: Difficulty dissolving this compound or concerns about its stability.

  • Possible Cause: this compound can be unstable in certain solvents, particularly in the presence of water, which can lead to a decrease in its effective concentration over time.

  • Solution:

    • Solvent choice: Anhydrous acetone is a recommended solvent for preparing this compound stock solutions.

    • Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Fresh preparation: Prepare working solutions fresh from the stock for each experiment.

    • pH of the medium: Be mindful of the pH of your experimental medium, as it could potentially affect the stability of this compound.

Experimental Protocols

Key Experiment: Arabidopsis Hypocotyl Elongation Assay

This bioassay is commonly used to assess the activity of this compound stereoisomers.

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., wild-type Col-0, d14, and kai2 mutants).

    • Plate seeds on Murashige and Skoog (MS) medium containing the desired concentrations of this compound stereoisomers or the racemic mixture. A mock treatment (solvent only) should always be included as a control.

  • Stratification and Germination:

    • Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

    • Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Growth and Measurement:

    • Allow the seedlings to grow for a specified period (e.g., 5-7 days).

    • Carefully remove the seedlings and place them on a flat surface.

    • Image the seedlings and measure the length of the hypocotyls using image analysis software such as ImageJ.

  • Data Analysis:

    • Calculate the average hypocotyl length for each treatment and genotype.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Visualizations

GR24_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular plus_this compound (+)-GR24 (this compound^5DS) D14 D14 Receptor plus_this compound->D14 Binds minus_this compound (-)-GR24 (this compound^ent-5DS) KAI2 KAI2 Receptor minus_this compound->KAI2 Binds MAX2 MAX2 (F-box protein) D14->MAX2 KAI2->MAX2 SMXLs SMXL Proteins (Repressors) MAX2->SMXLs Targets for degradation Degradation Degradation SMXLs->Degradation Gene_Expression Downstream Gene Expression SMXLs->Gene_Expression Represses Responses Physiological Responses Gene_Expression->Responses

Caption: this compound stereoisomer signaling pathways.

Experimental_Workflow start Start: Prepare this compound Solutions prepare_plates Prepare MS Plates with This compound stereoisomers & controls start->prepare_plates sterilize_seeds Sterilize & Plate Seeds (WT, d14, kai2) prepare_plates->sterilize_seeds stratify Stratify (4°C, dark) sterilize_seeds->stratify grow Grow Seedlings (Controlled Environment) stratify->grow image Image Seedlings grow->image measure Measure Hypocotyl Length (ImageJ) image->measure analyze Statistical Analysis measure->analyze end End: Interpret Results analyze->end

Caption: Workflow for hypocotyl elongation assay.

References

Dealing with contamination in GR24 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to contamination in GR24 stock solutions.

Troubleshooting Guide: Contaminated this compound Stock Solutions

Contamination of this compound stock solutions can lead to inconsistent experimental results, including loss of bioactivity. This guide provides a step-by-step approach to identifying and resolving potential contamination issues.

1. Visual Inspection of Stock Solution

The first step in troubleshooting is a careful visual inspection of your this compound stock solution.

  • Signs of Microbial Contamination: Look for any of the following indicators:

    • Turbidity or Cloudiness: A clear solution that has become hazy or cloudy may indicate bacterial or fungal growth.

    • Pellet Formation: After gentle centrifugation, the presence of a small pellet at the bottom of the tube can be a sign of microbial cells.

    • Color Change: A noticeable change in the color of the solution, especially if it was initially colorless, can suggest microbial activity or chemical degradation.

    • Surface Film or Clumps: The appearance of a film on the surface of the solution or visible clumps can indicate fungal or yeast contamination.[1]

2. pH Measurement

Microbial metabolism can alter the pH of your stock solution, which in turn can affect the stability of this compound.[2][3]

  • Procedure:

    • Aseptically remove a small aliquot (e.g., 10-20 µL) of your this compound stock solution.

    • Use a calibrated pH meter or high-quality pH paper to measure the pH.

    • Compare the measured pH to the expected pH of the solvent (e.g., acetone, DMSO). A significant deviation may indicate contamination.

3. Bioactivity Assay

The ultimate test of your this compound stock solution is its biological activity. A decrease or loss of activity is a strong indicator of degradation, which may be caused by contamination.

  • Experimental Protocol: Seed Germination Assay (A simplified model)

    • Materials:

      • Seeds of a this compound-responsive plant (e.g., Arabidopsis thaliana, parasitic plant seeds like Striga or Orobanche).

      • Control solution (solvent used for this compound stock, e.g., acetone).

      • Your this compound stock solution and a fresh, uncontaminated this compound stock solution (if available).

      • Sterile petri dishes with filter paper.

      • Growth chamber or incubator with controlled light and temperature.

    • Procedure:

      • Prepare serial dilutions of your suspect this compound stock solution and the fresh stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

      • Sterilize the seeds according to a standard protocol for the chosen plant species.

      • Place a sterile filter paper in each petri dish and moisten with a fixed volume of sterile water or buffer.

      • Pipette the this compound dilutions or the control solution onto the filter paper.

      • Evenly distribute a known number of seeds (e.g., 50-100) in each petri dish.

      • Seal the petri dishes and incubate under appropriate conditions (e.g., 25°C, 16h light/8h dark photoperiod).

      • After a set period (e.g., 7-14 days), count the number of germinated seeds in each dish.

    • Data Analysis: Compare the germination rates between the control, the suspect this compound solution, and the fresh this compound solution. A significant decrease in germination rate for the suspect solution indicates a loss of bioactivity.

4. Sterility Test

To confirm microbial contamination, you can perform a simple sterility test.

  • Procedure:

    • Aseptically streak a small loopful of your this compound stock solution onto a nutrient agar plate.

    • Incubate the plate at 37°C for 24-48 hours.

    • The presence of bacterial or fungal colonies on the plate confirms microbial contamination.

Quantitative Data Summary

ParameterUncontaminated this compound StockSuspected Contaminated this compound StockPotential Implication
Appearance Clear, no visible particlesCloudy, turbid, visible pellet after centrifugationMicrobial growth
pH Neutral (dependent on solvent)Acidic or alkaline shiftMicrobial metabolism, chemical degradation of this compound
Bioactivity High germination rate in bioassaySignificantly reduced or no germinationThis compound degradation
Sterility Test No growth on nutrient agarGrowth of bacterial/fungal coloniesConfirmed microbial contamination

Visualizations

Experimental_Workflow_for_Troubleshooting_GR24_Contamination cluster_0 Initial Observation cluster_1 Chemical & Biological Tests cluster_2 Conclusion & Action Visual_Inspection Visual Inspection (Turbidity, Color Change) pH_Measurement pH Measurement Visual_Inspection->pH_Measurement Bioactivity_Assay Bioactivity Assay (e.g., Seed Germination) pH_Measurement->Bioactivity_Assay Sterility_Test Sterility Test (Plating on Agar) Bioactivity_Assay->Sterility_Test Conclusion Assess Contamination & Degradation Sterility_Test->Conclusion Discard_Stock Discard Contaminated Stock Conclusion->Discard_Stock Contaminated Prepare_New_Stock Prepare Fresh Stock Using Aseptic Technique Conclusion->Prepare_New_Stock Not Contaminated, but Inactive Discard_Stock->Prepare_New_Stock

Caption: Troubleshooting workflow for suspected this compound contamination.

GR24_Signaling_Pathway cluster_0 Perception cluster_1 Signal Transduction cluster_2 Response This compound This compound D14 D14 (Receptor) This compound->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SMXL SMXL (Repressor) MAX2->SMXL Targets for degradation Proteasome 26S Proteasome SMXL->Proteasome Degradation Gene_Expression Target Gene Expression SMXL->Gene_Expression Represses Ub Ubiquitin Ub->SMXL Physiological_Response Physiological Response (e.g., Shoot Branching Inhibition, Seed Germination) Gene_Expression->Physiological_Response

Caption: Simplified this compound signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in this compound stock solutions?

A1: Common sources of contamination include:

  • Non-sterile technique: Using non-sterile pipette tips, tubes, or solvents during preparation.[4]

  • Airborne microbes: Opening stock solution vials in a non-sterile environment can introduce bacteria and fungi.

  • Contaminated solvents: Using solvents that are not sterile or have been previously contaminated.

  • Improper storage: Storing stock solutions at inappropriate temperatures or in containers that are not properly sealed can allow for microbial growth.

Q2: How should I properly prepare and store my this compound stock solution to avoid contamination?

A2: To minimize the risk of contamination:

  • Work in a sterile environment: Prepare your stock solution in a laminar flow hood or a designated clean area.

  • Use sterile materials: Autoclave or filter-sterilize all solvents, pipette tips, and storage vials. Membrane filtration is effective for removing bacteria from heat-sensitive solutions.[5]

  • Aseptic technique: Use proper aseptic techniques, such as flaming the neck of the solvent bottle and using sterile pipette tips for each transfer.

  • Storage: Store your stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize the chance of contaminating the entire stock. Store at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).

Q3: Can I sterilize my this compound stock solution if I suspect it is contaminated?

A3: It is generally not recommended to attempt to sterilize a contaminated this compound stock solution.

  • Autoclaving: The high temperatures used in autoclaving will likely degrade the this compound molecule.

  • Filtration: While filter sterilization can remove microbial cells, it will not remove any enzymes or metabolic byproducts that may have already degraded the this compound.

  • Chemical sterilization: Adding chemical sterilants will alter the composition of your stock solution and likely interfere with your experiments.

The best course of action for a confirmed contaminated stock is to discard it and prepare a fresh, sterile solution.

Q4: How does microbial contamination affect this compound's bioactivity?

A4: Microbial contamination can negatively impact this compound's bioactivity in several ways:

  • Enzymatic degradation: Microbes can secrete enzymes that may degrade the this compound molecule, rendering it inactive.

  • pH alteration: Microbial metabolism can change the pH of the stock solution, and this compound is known to be unstable at non-neutral pH.

  • Competition for resources: In a bioassay, the contaminating microbes may compete with the target organism for nutrients or produce substances that inhibit the desired biological response.

Q5: My this compound solution is clear, but my experiments are not working. Could it still be contaminated?

A5: Yes, it is possible. Some types of contamination, such as low levels of bacterial contamination or the presence of microbial enzymes, may not be visible to the naked eye. In this case, performing a bioactivity assay and a sterility test are the most reliable ways to determine if your stock solution is the source of the problem. If the bioactivity is low but no microbial growth is detected, the this compound may have degraded due to other factors like improper storage or repeated freeze-thaw cycles.

References

Interpreting negative results in GR24 signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GR24 signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret negative or unexpected results in their experiments involving the synthetic strigolactone analog, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are there different stereoisomers?

A1: this compound is a synthetic analog of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development.[1][2] The commonly used rac-GR24 is a racemic mixture of two enantiomers: (+)-GR24 (also known as GR245DS) and (-)-GR24 (GR24ent-5DS).[3] These stereoisomers are important because they can be perceived by different receptors. In Arabidopsis, the DWARF14 (D14) receptor specifically perceives (+)-GR24 to regulate shoot branching, while the KAI2 receptor can perceive (-)-GR24, which is involved in processes like seed germination and hypocotyl elongation.[3][4] Therefore, using a racemic mixture can stimulate multiple signaling pathways.

Q2: My wild-type plants show no response or a very weak response to this compound application. What are the potential causes?

A2: A lack of response in wild-type organisms can stem from several factors:

  • Reagent Inactivity: this compound, especially in solution, can degrade over time. Ensure your stock solution is fresh. It is recommended to dissolve rac-GR24 ex tempore (immediately before use) in a solvent like anhydrous acetone to prepare a stock solution.

  • Incorrect Concentration: The effective concentration of this compound can be narrow and phenotype-dependent. Concentrations used in studies range from the low micromolar (e.g., 3-5 µM) to higher levels (e.g., 25 µM). It may be necessary to perform a dose-response curve to find the optimal concentration for your specific assay.

  • Solvent Issues: The solvent used to dissolve this compound (commonly acetone or DMSO) can be toxic to plants at high concentrations. Always include a "mock" control group treated with the same concentration of the solvent as your experimental group. This differentiates a true negative result from an artifact of solvent toxicity.

  • Plant Age or Condition: The responsiveness of plants to hormones can be dependent on their developmental stage and overall health. Ensure your plants are grown under optimal and consistent conditions.

  • Light Conditions: The effects of this compound can be light-dependent. For example, in Arabidopsis, this compound-mediated inhibition of hypocotyl elongation is light-dependent. Experiments on etiolated (dark-grown) seedlings may yield different results than those on light-grown seedlings.

Q3: How can I confirm that my experimental system is working and distinguish a true negative result from a technical failure?

A3: Proper controls are essential.

  • Positive Control: Use a known strigolactone-responsive process or genotype. For example, if you are studying shoot branching, a wild-type plant should show a reduction in branching with this compound application.

  • Negative Controls:

    • Mock Treatment: As mentioned, treating wild-type plants with only the solvent is crucial to rule out solvent effects.

    • SL-Insensitive Mutants: The most robust negative control is an SL-insensitive mutant. Mutants in the receptor gene D14 or the F-box protein gene MAX2 are expected to be non-responsive or significantly less responsive to this compound. If you observe no effect of this compound on both your wild-type and a max2 mutant, it strongly suggests a problem with your this compound solution or experimental setup. If the wild-type responds but the mutant does not, it validates that your this compound is active and the pathway is being specifically tested.

Q4: Can this compound have different effects on different plant organs or in different species?

A4: Yes. The effect of this compound is highly context-dependent. For instance, this compound inhibits tiller bud outgrowth in barley and strawberry but promotes lateral root development. In rice, SL-deficient mutants (d10) show elongated mesocotyls in the dark, and this elongation is inhibited by the application of this compound, whereas wild-type seedlings are unaffected. The response is dictated by the specific downstream signaling components and their interaction with other hormonal pathways (e.g., auxin, cytokinin) in that tissue.

Troubleshooting Guide

This guide addresses common negative outcomes in this compound experiments.

Problem Potential Cause Recommended Action
No observable phenotype in WT plants after this compound treatment. 1. Degraded this compound solution. 2. Incorrect this compound concentration. 3. Inappropriate solvent concentration. 4. Plant developmental stage is not optimal for response.1. Prepare a fresh stock solution of this compound. 2. Perform a dose-response curve (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM). 3. Run a mock control with solvent alone to check for phytotoxicity. 4. Consult literature for the appropriate developmental stage for your chosen phenotype.
Both WT and SL-insensitive mutants (e.g., max2, d14) show no response. 1. Inactive this compound. 2. General assay failure (e.g., improper growth conditions, contamination).1. Test this compound activity in a different, well-established bioassay (e.g., parasitic seed germination). 2. Review and optimize all steps of the experimental protocol, including media preparation and growth chamber conditions.
Unexpected or opposite phenotype observed. 1. This compound is interacting with another signaling pathway (e.g., via KAI2). 2. Crosstalk with other hormones is dominant in your system. 3. Off-target effects at high concentrations.1. If possible, use specific stereoisomers ((+)-GR24 for D14, (-)-GR24 for KAI2) to dissect the pathway. 2. Measure levels of other hormones like auxin or cytokinin to investigate crosstalk. 3. Re-run the experiment with a lower concentration range.
High variability between replicates. 1. Inconsistent application of this compound. 2. Heterogeneous plant material. 3. Environmental fluctuations in the growth chamber.1. Ensure uniform application method (e.g., in media, spray). 2. Use synchronized seeds and select seedlings of uniform size for experiments. 3. Monitor and control light, temperature, and humidity.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies on the effect of this compound on hypocotyl elongation in Arabidopsis thaliana (Col-0) and the SL-insensitive max2-1 mutant.

Table 1: Effect of this compound on Hypocotyl Length in Light-Grown Seedlings

GenotypeTreatmentHypocotyl Length (mm, mean ± SD)% of Mock-Treated Control
Col-0 (WT)Mock (0.01% Acetone)2.05 ± 0.15100%
Col-0 (WT)3 µM this compound1.28 ± 0.16~62.4%
Col-0 (WT)25 µM this compound1.31 ± 0.18~63.9%
max2-1Mock (0.01% Acetone)2.16 ± 0.19100%
max2-13 µM this compound2.06 ± 0.17~95.4%
max2-125 µM this compound1.98 ± 0.17~91.7%
Data synthesized from a study by Petrov et al.

Table 2: Effect of this compound on Hypocotyl Length in Etiolated (Dark-Grown) Seedlings

GenotypeTreatmentHypocotyl Length (mm, mean ± SD)% of Mock-Treated Control
Col-0 (WT)Mock (0.01% Acetone)15.45 ± 1.77100%
Col-0 (WT)3 µM this compound14.09 ± 1.22~91.2%
Col-0 (WT)25 µM this compound11.23 ± 1.54~72.7%
max2-1Mock (0.01% Acetone)15.95 ± 1.64100%
max2-13 µM this compound15.72 ± 1.12~98.6%
max2-125 µM this compound10.05 ± 1.66~63.0%
Data synthesized from a study by Petrov et al.

Visualizing Workflows and Pathways

Core Strigolactone Signaling Pathway

This diagram illustrates the canonical SL signaling pathway in plants. In the absence of SL, SMXL proteins repress downstream gene expression. When this compound (or a natural SL) is present, it is perceived by the D14 receptor, which then interacts with the F-box protein MAX2. This leads to the ubiquitination and subsequent degradation of the SMXL repressor, releasing the repression of downstream targets.

SL_Pathway cluster_off SL Absent cluster_on SL Present SMXL_off SMXL (Repressor) TF_off Transcription Factors SMXL_off->TF_off Represses Gene_off Target Gene Expression TF_off->Gene_off This compound This compound D14 D14 (Receptor) This compound->D14 Binds MAX2 MAX2 (F-box) D14->MAX2 Recruits SMXL_on SMXL MAX2->SMXL_on Targets Proteasome Proteasome SMXL_on->Proteasome Degradation Gene_on Target Gene Expression Proteasome->Gene_on Allows Expression

Caption: Canonical this compound/Strigolactone signaling pathway.

Troubleshooting Workflow for Negative Results

This workflow provides a logical sequence of steps to diagnose the cause of a negative result in a this compound bioassay.

Troubleshooting_Workflow start Start: No/Weak Response to this compound check_reagents Check Reagents start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok Fresh? Correct conc? check_controls Check Controls controls_ok Controls Behave as Expected? check_controls->controls_ok Mutant insensitive? Mock has no effect? check_conditions Check Assay Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok Consistent with literature? reagent_ok->check_controls Yes remake_this compound Action: Prepare fresh this compound. Verify solvent. reagent_ok->remake_this compound No controls_ok->check_conditions Yes rerun_assay Action: Rerun assay with WT, mock, and mutant controls. controls_ok->rerun_assay No system_fail Indicates Systemic Experimental Failure. Re-evaluate protocol. controls_ok->system_fail No, WT also insensitive optimize_assay Action: Optimize conditions (light, temp, media). Perform dose-response. conditions_ok->optimize_assay No true_negative Result is likely a True Biological Negative Result conditions_ok->true_negative Yes remake_this compound->check_reagents rerun_assay->check_controls optimize_assay->check_conditions

Caption: Decision tree for troubleshooting negative this compound results.

Experimental Protocols

Protocol: Arabidopsis Hypocotyl Elongation Assay

This protocol is a standard method for quantifying the effect of this compound on seedling growth.

1. Materials and Reagents:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild-type, max2 mutant).

  • rac-GR24.

  • Anhydrous acetone.

  • ½ Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Petri dishes (square or round).

  • Micropipettes and sterile tips.

2. Seed Sterilization and Stratification:

  • Surface sterilize seeds using your lab's standard protocol (e.g., 70% ethanol for 1 minute, followed by 20% bleach with Tween-20 for 10 minutes, and rinsed 3-5 times with sterile water).

  • Resuspend seeds in sterile 0.1% agar and store at 4°C in the dark for 2-4 days to synchronize germination (stratification).

3. Preparation of this compound Plates:

  • Prepare a 10 mM stock solution of rac-GR24 in anhydrous acetone. Store at -20°C for short-term use. It is best to prepare this fresh.

  • Autoclave the ½ MS medium and cool it in a 50-55°C water bath.

  • Just before pouring plates, add the this compound stock solution and/or pure acetone to the molten agar to achieve the desired final concentrations (e.g., 3 µM this compound, 25 µM this compound).

  • Crucially, prepare a mock control plate by adding an equivalent volume of pure acetone to match the highest concentration of solvent used in the this compound treatments (e.g., 0.01% v/v).

  • Pour the medium into Petri dishes and allow them to solidify in a sterile hood.

4. Plating Seeds and Growth:

  • Pipette stratified seeds in a straight line onto the surface of the agar plates, approximately 10-15 seeds per plate.

  • Seal the plates with breathable tape.

  • Place the plates vertically in a growth chamber under long-day conditions (16h light / 8h dark) at 22°C. For etiolation experiments, wrap the plates in aluminum foil immediately after plating.

5. Data Collection and Analysis:

  • After 4-7 days of growth, remove the plates and lay them flat on a scanner.

  • Scan the plates at high resolution.

  • Use software like ImageJ to measure the length of each hypocotyl from the base of the cotyledons to the root junction.

  • Calculate the mean, standard deviation, and standard error for each treatment group.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine if the differences between treatments are statistically significant.

References

Validation & Comparative

Validating GR24 Effects Using Strigolactone Biosynthesis Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the effects of the synthetic strigolactone analog, GR24, on strigolactone (SL) biosynthesis and signaling mutants in the model plant Arabidopsis thaliana. The data presented herein is crucial for researchers, scientists, and drug development professionals working on the elucidation of the strigolactone signaling pathway and the development of novel compounds with strigolactone-like activity.

Introduction to Strigolactones and the MAX Pathway

Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and secondary growth. They also play a crucial role in the communication between plants and symbiotic arbuscular mycorrhizal fungi, as well as parasitic weeds. The core of the strigolactone signaling pathway in Arabidopsis is composed of the MORE AXILLARY GROWTH (MAX) proteins. The SL biosynthesis pathway involves the sequential action of the carotenoid cleavage dioxygenases MAX3 (CCD7) and MAX4 (CCD8), and the cytochrome P450 monooxygenase MAX1. The perception and transduction of the SL signal are primarily mediated by the F-box protein MAX2.

Mutants in the MAX genes have been instrumental in dissecting the SL signaling cascade. The max1, max3, and max4 mutants are deficient in SL biosynthesis and exhibit an increased shoot branching phenotype that can be rescued by the application of exogenous SLs or their synthetic analogs like this compound. In contrast, the max2 mutant is insensitive to SLs due to a defect in signal transduction, and its phenotype cannot be rescued by this compound application.

Comparative Analysis of this compound Effects

The application of this compound to SL-deficient mutants serves as a powerful tool to validate its strigolactone-like activity and to understand the downstream effects of SL signaling. This guide compares the phenotypic and molecular responses of wild-type (WT) Arabidopsis and various max mutants to a range of this compound concentrations.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the dose-dependent effects of this compound on shoot branching, primary root length, lateral root density, and hypocotyl elongation in wild-type and max mutants.

Table 1: Effect of this compound on Rosette Branch Number in Arabidopsis Wild-Type and max Mutants

GenotypeThis compound Concentration (µM)Number of Rosette Branches (Mean ± SE)Reference
Col-0 (WT)04.5 ± 0.5[1]
54.3 ± 0.4[1]
max2-1012.1 ± 1.1[1]
512.5 ± 1.2[1]
max4-1013.2 ± 0.9[1]
58.1 ± 0.7*

* Indicates a significant reduction in branching compared to the untreated mutant.

Table 2: Effect of this compound on Primary Root Length in Arabidopsis Wild-Type and max Mutants

GenotypeThis compound Concentration (µM)Primary Root Length (mm, Mean ± SE)Reference
Col-0 (WT)055.3 ± 2.1
1.2565.1 ± 2.5
2.568.2 ± 2.8
5.050.1 ± 2.0
10.035.2 ± 1.5
max1-1045.1 ± 1.9
1.2550.2 ± 2.2
2.558.3 ± 2.6*
5.043.1 ± 1.8
10.030.5 ± 1.3
max2-1042.5 ± 1.7
1.2543.1 ± 1.8
2.544.0 ± 1.9
5.041.8 ± 1.7
10.032.1 ± 1.4
max4-1048.2 ± 2.0
1.2559.1 ± 2.4
2.562.3 ± 2.7
5.047.5 ± 1.9
10.034.2 ± 1.5

* Indicates a significant increase in primary root length compared to the untreated control. ** Indicates a significant decrease in primary root length, likely due to toxicity at high concentrations.

Table 3: Effect of this compound on Lateral Root Density in Arabidopsis Wild-Type and max Mutants

GenotypeThis compound Concentration (µM)Lateral Root Density (LRs/cm, Mean ± SE)Reference
Col-0 (WT)02.8 ± 0.2
2.51.9 ± 0.1
5.01.5 ± 0.1
10.01.2 ± 0.1
max1-103.5 ± 0.3
2.52.4 ± 0.2
5.01.8 ± 0.2
10.01.4 ± 0.1
max2-103.8 ± 0.3
2.53.7 ± 0.3
5.03.6 ± 0.3
10.01.5 ± 0.1
max4-103.6 ± 0.3
2.52.5 ± 0.2
5.01.7 ± 0.2
10.01.3 ± 0.1

* Indicates a significant reduction in lateral root density compared to the untreated control.

Table 4: Effect of this compound on Hypocotyl Length in Etiolated Arabidopsis Wild-Type and max2 Mutant Seedlings

GenotypeThis compound Concentration (µM)Hypocotyl Length (mm, Mean ± SD)Reference
Col-00 (Mock)2.05 ± 0.15
31.28 ± 0.16
251.31 ± 0.18
max2-10 (Mock)2.16 ± 0.19
32.06 ± 0.17
251.98 ± 0.17

* Indicates a significant reduction in hypocotyl length compared to the mock-treated control.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Quantification of Shoot Branching in Arabidopsis

Objective: To quantify the number of rosette branches in response to this compound treatment.

Materials:

  • Arabidopsis thaliana seeds (WT, max2-1, max4-1)

  • Pots with soil mix (e.g., peat:vermiculite, 3:1)

  • Growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark, 22°C)

  • This compound stock solution (e.g., 10 mM in acetone)

  • Micropipettes and sterile tips

  • Lanolin paste

Procedure:

  • Sow Arabidopsis seeds on the surface of moist soil in pots.

  • Stratify the seeds by placing the pots at 4°C for 2-4 days in the dark to ensure uniform germination.

  • Transfer the pots to a growth chamber and grow the plants for approximately 3-4 weeks, until a rosette of leaves has formed.

  • Prepare different concentrations of this compound in lanolin paste. For a 5 µM treatment, mix an appropriate volume of the this compound stock solution with lanolin. Prepare a control paste with acetone only.

  • Apply a small amount of the this compound-lanolin paste or control paste to the axil of each rosette leaf of the plants.

  • Continue to grow the plants for another 2-3 weeks.

  • Quantify the number of rosette branches that are longer than a specified length (e.g., 5 mm) for each plant.

  • Record the data and perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the differences between treatments and genotypes.

Analysis of Root System Architecture in Arabidopsis

Objective: To quantify primary root length and lateral root density in response to this compound treatment.

Materials:

  • Arabidopsis thaliana seeds (WT, max1-1, max2-1, max4-1)

  • Square Petri dishes (120 x 120 mm)

  • Murashige and Skoog (MS) medium with 0.8% agar and desired sucrose concentration (e.g., 1%)

  • This compound stock solution

  • Sterile water and ethanol for seed sterilization

  • Micropipettes and sterile tips

  • Growth chamber with vertical plate orientation capability

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach for 5-10 minutes, and then rinse 3-5 times with sterile water.

  • Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-4 days for stratification.

  • Prepare MS agar plates containing different concentrations of this compound (0, 1.25, 2.5, 5.0, 10.0 µM).

  • Pipette individual seeds in a line onto the surface of the agar plates.

  • Seal the plates with breathable tape and place them vertically in a growth chamber.

  • Grow the seedlings for a specified period (e.g., 8-10 days).

  • Remove the plates and scan or photograph them to capture high-resolution images of the root systems.

  • Use image analysis software like ImageJ to measure the length of the primary root and count the number of emerged lateral roots for each seedling.

  • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.

  • Record the data and perform statistical analysis.

Mandatory Visualization

Strigolactone Signaling Pathway

The following diagram illustrates the core components of the strigolactone signaling pathway in Arabidopsis.

Strigolactone_Signaling_Pathway cluster_biosynthesis Strigolactone Biosynthesis cluster_signaling Strigolactone Signaling Carotenoids Carotenoids MAX3 MAX3 (CCD7) Carotenoids->MAX3 MAX4 MAX4 (CCD8) MAX3->MAX4 MAX1 MAX1 (CYP711A1) MAX4->MAX1 SL Strigolactone MAX1->SL D14 D14 (Receptor) SL->D14 binds This compound This compound (analog) This compound->D14 binds MAX2 MAX2 (F-box) D14->MAX2 recruits SMXLs SMXLs (Repressors) MAX2->SMXLs targets for degradation Proteasome 26S Proteasome SMXLs->Proteasome degraded by Gene_Expression Downstream Gene Expression SMXLs->Gene_Expression represses Branching_Inhibition Shoot Branching Inhibition Gene_Expression->Branching_Inhibition leads to

Caption: The strigolactone biosynthesis and signaling pathway in Arabidopsis.

Experimental Workflow for Validating this compound Effects

The diagram below outlines the general experimental workflow for validating the effects of this compound on Arabidopsis mutants.

Experimental_Workflow Start Start: Select WT and max Mutants (max1, max2, max3, max4) Seed_Sterilization Seed Sterilization and Stratification Start->Seed_Sterilization Plating Plating on MS Agar with Varying this compound Concentrations Seed_Sterilization->Plating Growth Incubation in Controlled Environment Plating->Growth Phenotyping Phenotypic Analysis Growth->Phenotyping Root_Analysis Root Architecture Analysis (Primary Root, Lateral Roots) Phenotyping->Root_Analysis Shoot_Analysis Shoot Branching Quantification Phenotyping->Shoot_Analysis Data_Analysis Data Collection and Statistical Analysis Root_Analysis->Data_Analysis Shoot_Analysis->Data_Analysis Conclusion Conclusion: Validate this compound Effects and Compare Mutant Responses Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound effects on Arabidopsis mutants.

References

The Gold Standard Negative Control: Leveraging the max2 Mutant in GR24 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Plant Biology and Drug Development

In the intricate world of plant signaling, the study of strigolactones (SLs) has gained significant traction, revealing their crucial roles in diverse developmental processes, from shoot branching to root architecture and symbiotic interactions. The synthetic strigolactone analog, GR24, has emerged as an indispensable tool for elucidating these pathways. However, the validity of such studies hinges on the use of appropriate controls to ensure that the observed effects are genuinely mediated by the SL signaling cascade. The Arabidopsis thaliana max2 mutant has established itself as the definitive negative control for this compound experiments, owing to its insensitivity to this synthetic hormone. This guide provides a comprehensive comparison of this compound effects on wild-type (WT) and max2 plants, supported by experimental data and detailed protocols, to empower researchers in designing and interpreting their experiments with confidence.

The Central Role of MAX2 in Strigolactone Signaling

Strigolactone perception and signaling are orchestrated by a finely tuned molecular machinery. At the heart of this pathway lies the F-box protein MORE AXILLARY GROWTH 2 (MAX2). In the presence of SLs, or their synthetic mimic this compound, the α/β-hydrolase receptor DWARF14 (D14) undergoes a conformational change, enabling it to interact with MAX2. This interaction leads to the formation of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which targets repressor proteins of the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes downstream transcriptional responses that govern various aspects of plant development.

Mutations in the MAX2 gene disrupt this critical step, rendering the plant incapable of degrading SMXL repressors in response to SLs. Consequently, max2 mutants exhibit a phenotype characteristic of impaired SL signaling, including increased shoot branching, and crucially, insensitivity to exogenously applied this compound. This inherent insensitivity is what makes the max2 mutant an ideal negative control, allowing researchers to unequivocally attribute the physiological and molecular changes observed in wild-type plants upon this compound treatment to a functional SL signaling pathway.

Strigolactone_Signaling cluster_0 Wild-Type cluster_1 max2 Mutant GR24_WT This compound D14_WT D14 (Receptor) GR24_WT->D14_WT binds MAX2_WT MAX2 (F-box Protein) D14_WT->MAX2_WT interacts with SCF_WT SCF Complex MAX2_WT->SCF_WT forms SMXL_WT SMXL Repressor SCF_WT->SMXL_WT targets Proteasome_WT 26S Proteasome SMXL_WT->Proteasome_WT ubiquitination Response_WT Downstream Responses SMXL_WT->Response_WT represses Degradation_WT Degradation Degradation_WT->Response_WT alleviates repression GR24_max2 This compound D14_max2 D14 (Receptor) GR24_max2->D14_max2 binds MAX2_mutant non-functional max2 D14_max2->MAX2_mutant no functional interaction SCF_mutant SCF Complex (non-functional) SMXL_max2 SMXL Repressor Response_max2 Downstream Responses (blocked) SMXL_max2->Response_max2 repression maintained

Strigolactone Signaling Pathway: Wild-Type vs. max2 Mutant.

Comparative Phenotypic Analysis: this compound Effects on WT and max2 Mutants

The differential response of wild-type and max2 plants to this compound is evident across various developmental stages and organs. Below is a summary of key phenotypic comparisons supported by experimental data.

Hypocotyl Elongation

In light-grown seedlings, this compound inhibits hypocotyl elongation in wild-type Arabidopsis in a dose-dependent manner. This response is absent in the max2 mutant, which exhibits a consistently elongated hypocotyl phenotype irrespective of this compound treatment.[1][2]

Table 1: Effect of this compound on Hypocotyl Length in Wild-Type (Col-0) and max2-1 Seedlings

GenotypeThis compound Concentration (µM)Mean Hypocotyl Length (mm) ± SDPercentage of Mock-Treated Control
Col-00 (Mock)2.05 ± 0.15100%
31.28 ± 0.1662.4%
251.31 ± 0.1863.9%
max2-10 (Mock)2.16 ± 0.19100%
32.06 ± 0.1795.4%
251.98 ± 0.1791.7%
Data adapted from a study on Arabidopsis seedlings grown under a standard light/dark regime.[1]
Root System Architecture

This compound treatment significantly impacts the root system architecture of wild-type plants, affecting both primary root length and lateral root density. The max2 mutant, in contrast, shows a blunted or absent response.[3][4]

Table 2: Effect of this compound on Primary Root Length in Wild-Type (Col-0) and max2-1 Seedlings

GenotypeThis compound Concentration (µM)Mean Primary Root Length (mm) ± SE
Col-0045.3 ± 2.1
1.2552.1 ± 2.5
2.548.9 ± 2.3
540.2 ± 1.9
max2-1038.7 ± 1.8
1.2539.1 ± 2.0
2.538.5 ± 1.9
537.9 ± 1.7
Data from 8-day-old Arabidopsis seedlings grown on vertical agar plates.

Table 3: Effect of this compound on Lateral Root Density in Wild-Type (Col-0) and max2-1 Seedlings

GenotypeThis compound Concentration (µM)Mean Lateral Root Density (LRs/cm) ± SE
Col-001.8 ± 0.1
2.51.3 ± 0.1
51.1 ± 0.1
max2-101.7 ± 0.1
2.51.7 ± 0.1
51.6 ± 0.1
Data from 14-day-old Arabidopsis seedlings.

Experimental Protocols

To ensure reproducibility and consistency, detailed experimental protocols are essential. The following sections outline standardized procedures for key this compound-related assays using the max2 mutant as a negative control.

Experimental_Workflow start Start sterilize Surface Sterilize WT and max2 Seeds start->sterilize stratify Stratify Seeds (e.g., 4°C for 2-3 days) sterilize->stratify plate Plate Seeds on Growth Medium stratify->plate add_this compound Add this compound or Mock to Growth Medium plate->add_this compound prepare_this compound Prepare this compound Stock and Working Solutions prepare_this compound->add_this compound grow Grow Seedlings under Controlled Conditions add_this compound->grow phenotype Phenotypic Analysis (e.g., Hypocotyl, Root) grow->phenotype molecular Molecular Analysis (e.g., Gene Expression) grow->molecular data Data Collection and Analysis phenotype->data molecular->data end End data->end

General Experimental Workflow for this compound Treatment Assays.
Protocol 1: Hypocotyl Elongation Assay

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana Col-0 (WT) and max2-1 mutant seeds using a 20% commercial bleach solution with a drop of Tween-20 for 10 minutes, followed by three rinses with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agarose and plate them on square petri dishes containing half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • The medium should contain different concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). A mock treatment with the same concentration of the solvent for this compound (typically acetone or DMSO) should be included.

  • Seedling Growth:

    • Seal the plates and stratify the seeds by storing them in the dark at 4°C for 2-3 days to ensure uniform germination.

    • Transfer the plates to a growth chamber under a specific light regime (e.g., continuous white light, or a long-day photoperiod of 16 hours light/8 hours dark) at a constant temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After a defined period of growth (e.g., 5-7 days), remove the plates from the growth chamber and scan them using a flatbed scanner.

    • Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software such as ImageJ.

    • For each genotype and treatment, measure at least 20-30 seedlings.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatments and genotypes.

Protocol 2: Root System Architecture Analysis
  • Seed Sterilization and Plating:

    • Follow the same seed sterilization and stratification procedure as in Protocol 1.

    • Plate the seeds on large, square petri dishes containing half-strength MS medium with 1% sucrose and 1.2% agar to allow for robust root growth. The medium should be supplemented with the desired concentrations of this compound and a mock control.

  • Seedling Growth:

    • Place the plates vertically in a growth chamber under controlled light and temperature conditions to allow the roots to grow along the surface of the agar.

  • Data Collection and Analysis:

    • After a specified growth period (e.g., 8-14 days), scan the plates.

    • Using image analysis software, measure the length of the primary root.

    • Count the number of emerged lateral roots and divide by the primary root length to calculate the lateral root density.

    • Analyze a sufficient number of seedlings per genotype and treatment for statistical power.

    • Use appropriate statistical tests to compare the results.

Conclusion

The max2 mutant stands as an indispensable tool in the field of strigolactone research. Its clear and consistent insensitivity to this compound provides a robust baseline against which the effects of this synthetic strigolactone can be accurately assessed. By employing the max2 mutant as a negative control in well-designed experiments, researchers can confidently dissect the molecular and physiological consequences of strigolactone signaling. The data and protocols presented in this guide offer a solid foundation for utilizing this powerful genetic tool to advance our understanding of plant development and its response to hormonal cues, with potential applications in agriculture and the development of novel plant growth regulators.

References

A Researcher's Guide to Confirming the Specificity of GR24's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a bioactive compound is paramount. This guide provides a comprehensive framework for confirming that the observed biological effects of GR24, a synthetic strigolactone analog, are indeed mediated by the intended strigolactone signaling pathway.

This guide outlines key experimental strategies, presents comparative data for this compound and its alternatives, and provides detailed protocols for essential bioassays. By employing the methods described herein, researchers can confidently ascertain the on-target activity of this compound and rule out potential off-target effects.

Understanding this compound and its Stereoisomers: The First Step in Specificity

This compound is a widely used racemic mixture of two pairs of enantiomers. Crucially, these stereoisomers can activate different signaling pathways, making the choice of compound critical for specific biological interrogation.

  • (+)-GR24 (this compound^5DS) : This enantiomer is perceived by the DWARF14 (D14) receptor, the primary receptor for natural strigolactones, and activates the canonical strigolactone signaling pathway.[1][2]

  • (-)-GR24 (this compound^ent-5DS) : This enantiomer is primarily recognized by the KARRIKIN INSENSITIVE2 (KAI2) receptor, which is involved in the karrikin signaling pathway, a distinct pathway that shares some downstream components with strigolactone signaling.[1][2]

The differential activity of these stereoisomers provides a powerful tool for dissecting which pathway is responsible for a particular biological response.

Comparative Analysis: this compound vs. Alternatives

To confirm that an observed effect is due to strigolactone signaling, it is essential to compare the activity of this compound with other compounds, including its own stereoisomers, other strigolactone analogs, and inhibitors.

Table 1: Comparative Activity of this compound Stereoisomers and Other Compounds in Plant Bioassays

CompoundBioassayOrganismObserved EffectConcentrationReference
(+)-GR24 (this compound^5DS) Shoot Branching InhibitionArabidopsis thaliana (max3-9 mutant)Strong inhibition1 µM[2]
(-)-GR24 (this compound^ent-5DS) Shoot Branching InhibitionArabidopsis thaliana (max3-9 mutant)Weak inhibition1 µM
rac-GR24 Hypocotyl Elongation InhibitionArabidopsis thaliana (Col-0)Significant inhibition3 µM & 25 µM
TIS108 Shoot Branching InductionArabidopsis thaliana (Col-0)Increased branching1-3 µM
5-Deoxystrigol (5DS) Shoot Branching InhibitionArabidopsis thaliana (max3-9 mutant)Strong inhibition1 µM
ent-5DS Shoot Branching InhibitionArabidopsis thaliana (max3-9 mutant)Weak inhibition1 µM

Experimental Protocols for Specificity Confirmation

The following protocols describe key bioassays for assessing the specificity of this compound's effects on plant development.

Arabidopsis Hypocotyl Elongation Assay

This assay is used to assess the inhibitory effect of this compound on hypocotyl growth, a response that can be mediated by both D14 and KAI2 pathways.

Protocol:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., Col-0, d14, kai2, max2 mutants) and plate them on half-strength Murashige and Skoog (MS) medium containing the desired concentrations of this compound stereoisomers or control solutions (e.g., acetone).

  • Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Subsequently, expose the plates to light for several hours to induce germination and then transfer them to continuous darkness or a specific light regime for 3-5 days.

  • Measurement: After the incubation period, carefully remove the seedlings and place them on a flat surface. Image the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average hypocotyl length for each treatment and compare the effects of different this compound stereoisomers and concentrations across the different genotypes. A stronger inhibition by (+)-GR24 in the wild-type and kai2 mutant compared to the d14 mutant would suggest a D14-mediated response.

Table 2: Example Data from Arabidopsis Hypocotyl Elongation Assay

GenotypeTreatment (3 µM)Hypocotyl Length (% of Mock)Reference
Col-0 (WT)rac-GR2463.33 ± 9.68
max2-1rac-GR2497.38 ± 6.92
Col-0 (WT)TIS10819.74 ± 3.19 (at 3µM)
Arabidopsis Shoot Branching Assay

This assay is a classic method to evaluate strigolactone activity, as strigolactones are potent inhibitors of shoot branching. This response is primarily mediated by the D14 pathway.

Protocol:

  • Plant Growth: Grow Arabidopsis thaliana plants (e.g., wild-type, and strigolactone-deficient mutants like max3 or max4, and signaling mutants like max2 or d14) in pots under long-day conditions until they have developed a primary inflorescence and several rosette leaves.

  • Treatment Application: Apply a solution of this compound stereoisomers or a control solution directly to the axils of the rosette leaves. This can be done by pipetting a small volume (e.g., 1-5 µL) of the solution onto the axillary buds every 2-3 days for several weeks.

  • Phenotypic Analysis: After the treatment period, count the number of rosette branches that have elongated to a certain length (e.g., > 1 cm).

  • Data Analysis: Compare the number of branches between the different treatments and genotypes. A significant reduction in branching in the wild-type and biosynthetic mutants treated with (+)-GR24, but not in the d14 or max2 mutants, strongly indicates a specific, D14-mediated strigolactone response.

Use of Strigolactone Biosynthesis Inhibitors (e.g., TIS108)

Using a strigolactone biosynthesis inhibitor like TIS108 can create a temporary and reversible strigolactone-deficient phenotype.

Protocol:

  • Inhibitor Treatment: Treat wild-type plants with TIS108 either by adding it to the growth medium or by spraying it onto the plants. This should induce a phenotype similar to that of a strigolactone-deficient mutant (e.g., increased shoot branching).

  • Rescue Experiment: Co-apply this compound with TIS108.

  • Observation: Observe if the application of this compound can reverse the phenotype induced by TIS108. A successful rescue would demonstrate that the effect of TIS108 is due to the inhibition of strigolactone biosynthesis and that this compound is specifically compensating for this deficiency.

Visualizing the Logic: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows for confirming this compound specificity.

GR24_Specificity_Workflow cluster_hypothesis Hypothesis Formulation cluster_experiments Experimental Validation cluster_analysis Data Analysis and Interpretation Hypothesis This compound elicits a biological response Stereoisomers Compare (+)-GR24 and (-)-GR24 activity Hypothesis->Stereoisomers Mutants Test on SL-deficient (max3/4) and SL-insensitive (d14/kai2/max2) mutants Hypothesis->Mutants Inhibitors Use SL biosynthesis inhibitor (TIS108) and perform rescue with this compound Hypothesis->Inhibitors Data Quantitative analysis of phenotypes (e.g., hypocotyl length, branch number) Stereoisomers->Data Mutants->Data Inhibitors->Data Conclusion Confirm D14/KAI2 pathway specificity Data->Conclusion

Caption: Experimental workflow for confirming this compound's biological specificity.

Strigolactone_Signaling cluster_SL Strigolactone Pathway cluster_Karrikin Karrikin Pathway SL (+)-GR24 / Natural SLs D14 D14 Receptor SL->D14 binds MAX2_SL MAX2 (F-box protein) D14->MAX2_SL recruits SMXL SMXL Proteins (Repressors) MAX2_SL->SMXL targets Degradation_SL Ubiquitination and Degradation SMXL->Degradation_SL Response_SL Gene Expression & Biological Response (e.g., Branching Inhibition) Degradation_SL->Response_SL KAR (-)-GR24 / Karrikins KAI2 KAI2 Receptor KAR->KAI2 binds MAX2_KAR MAX2 (F-box protein) KAI2->MAX2_KAR recruits SMAX1 SMAX1/SMXL2 (Repressors) MAX2_KAR->SMAX1 targets Degradation_KAR Ubiquitination and Degradation SMAX1->Degradation_KAR Response_KAR Gene Expression & Biological Response (e.g., Seed Germination) Degradation_KAR->Response_KAR

Caption: Simplified strigolactone and karrikin signaling pathways.

Addressing Potential Off-Target Effects

While the methods above provide strong evidence for on-target specificity, it is also prudent to consider potential off-target effects, which are unintended interactions with other cellular components.

Strategies to Investigate Off-Target Effects:

  • Structural Analogs: Synthesize and test structural analogs of this compound that are designed to be inactive towards D14 and KAI2. If these inactive analogs still produce the biological effect, it suggests an off-target mechanism.

  • Target-Agnostic Approaches:

    • Transcriptomics (RNA-seq): Analyze global gene expression changes in response to this compound. On-target effects should lead to changes in the expression of known strigolactone-responsive genes. Unexpected changes in other pathways could indicate off-target effects.

    • Proteomics: Use techniques like thermal proteome profiling (TPP) or chemical proteomics to identify proteins that directly bind to this compound or its derivatives. This can reveal unintended molecular targets.

  • Computational Prediction: In silico tools can be used to predict potential off-target binding sites for this compound based on its chemical structure and known protein binding pockets. However, these predictions require experimental validation.

By systematically applying these comparative and multifaceted approaches, researchers can build a robust case for the specific, on-target biological effects of this compound, ensuring the reliability and validity of their findings.

References

A Comparative Guide to Isotopic Labeling of GR24 for Metabolic and Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled GR24 with alternative methods for studying its metabolic fate and transport in plants. Experimental data, detailed protocols, and signaling pathway diagrams are presented to assist researchers in selecting the most appropriate tools for their studies.

Introduction to this compound and its Significance

This compound is a synthetic analog of strigolactones, a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. Due to its potent and specific biological activity, this compound is widely used as a tool to dissect the strigolactone signaling pathway and its physiological effects. Understanding the metabolism and transport of this compound is essential for elucidating its mode of action and for the development of novel agrochemicals.

Isotopic labeling is a powerful technique to trace the movement and transformation of molecules within a biological system. By replacing one or more atoms in the this compound molecule with a heavier isotope (e.g., Deuterium (²H) or Carbon-13 (¹³C)), researchers can track its journey through the plant and identify its metabolic products.

Comparison of Tracking Methods: Isotopic Labeling vs. Fluorescent Probes

The primary alternatives to isotopically labeled this compound are fluorescently labeled analogs, such as CISA-1. Each approach has distinct advantages and disadvantages.

FeatureIsotopically Labeled this compoundFluorescent this compound Analogs (e.g., CISA-1)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyFluorescence Microscopy, Spectrofluorometry
Sensitivity High, capable of detecting minute quantities.High, single-molecule detection is possible.
Spatial Resolution Limited by the resolution of the analytical technique (e.g., tissue-level).High, subcellular localization can be visualized.
Quantitative Analysis Excellent, allows for precise quantification of uptake, transport, and metabolic products.Semi-quantitative, fluorescence intensity can be influenced by environmental factors.
Metabolic Studies Ideal for identifying and quantifying metabolic products.Limited, fluorescence may be quenched or altered upon metabolism.
Transport Studies Effective for tracking long-distance transport and accumulation in different tissues.Excellent for real-time visualization of transport dynamics at the cellular and subcellular levels.
Stability Generally stable, isotopic label does not alter chemical properties.CISA-1 has been reported to be more stable than this compound in aqueous solutions.[1]
Synthesis Can be complex and expensive.Can be complex and may require specialized chemistry.

Quantitative Data Summary

The following table summarizes the reported biological activities of this compound and its fluorescent alternative, CISA-1.

AssayThis compoundCISA-1Reference
Orobanche Seed Germination Standard ActivityHigher activity than this compound[1]
Adventitious Rooting Inhibition EffectiveMore effective than this compound[1]

Experimental Protocols

Protocol 1: Deuterium-Labeled this compound Transport and Uptake Analysis in Arabidopsis thaliana

Objective: To quantify the uptake and transport of this compound from the root to the shoot in Arabidopsis thaliana seedlings using deuterium-labeled this compound (d-GR24) and LC-MS analysis.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium

  • Deuterium-labeled this compound (d-GR24)

  • Unlabeled this compound (for standard curve)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Solvents for extraction and chromatography (e.g., acetonitrile, water, formic acid)

Procedure:

  • Plant Growth: Sterilize and germinate Arabidopsis thaliana seeds on MS agar plates. Grow seedlings vertically for 7-10 days under controlled conditions (16h light/8h dark photoperiod, 22°C).

  • Treatment: Prepare a 1 µM solution of d-GR24 in liquid MS medium. Carefully transfer seedlings to a multi-well plate containing the d-GR24 solution, ensuring only the roots are submerged.

  • Incubation: Incubate the seedlings for various time points (e.g., 1, 3, 6, 12, 24 hours).

  • Harvesting and Sample Preparation:

    • At each time point, remove seedlings from the treatment solution.

    • Thoroughly wash the roots with sterile water to remove any external d-GR24.

    • Separate the roots and shoots and record the fresh weight of each.

    • Freeze the samples in liquid nitrogen and store at -80°C until extraction.

  • Extraction:

    • Homogenize the frozen tissue in a suitable extraction solvent (e.g., 80% acetonitrile).

    • Centrifuge to pellet cell debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Develop an LC-MS method for the separation and detection of both labeled and unlabeled this compound.

    • Generate a standard curve using known concentrations of unlabeled this compound.

    • Inject the extracted samples and quantify the amount of d-GR24 in the roots and shoots based on the standard curve and the mass shift due to the deuterium label.

  • Data Analysis: Calculate the concentration of d-GR24 in roots and shoots at each time point (e.g., in pmol/g fresh weight) to determine the rate of uptake and transport.

Protocol 2: ¹³C-Labeled this compound Metabolic Fate Analysis in Plants using LC-MS

Objective: To identify and quantify the metabolic products of this compound in plant tissues using ¹³C-labeled this compound ([¹³C]-GR24) and LC-MS.

Materials:

  • Plant material (e.g., seedlings, cell cultures)

  • ¹³C-labeled this compound ([¹³C]-GR24)

  • High-resolution liquid chromatography-mass spectrometry (HR-LC-MS) system

  • Solvents for extraction and chromatography

Procedure:

  • Treatment: Treat the plant material with a known concentration of [¹³C]-GR24 for a defined period.

  • Harvesting and Extraction: Harvest the tissue, quench metabolic activity by flash-freezing in liquid nitrogen, and perform a metabolite extraction as described in Protocol 1.

  • HR-LC-MS Analysis:

    • Analyze the extracts using an HR-LC-MS system capable of accurate mass measurements.

    • Perform a full scan analysis to detect all ions.

    • Look for ion signals with a mass shift corresponding to the incorporation of one or more ¹³C atoms compared to the unlabeled this compound.

  • Data Analysis and Metabolite Identification:

    • Use metabolite profiling software to identify features that are labeled with ¹³C.

    • Based on the accurate mass and fragmentation pattern (from MS/MS experiments), propose putative structures for the metabolic products of this compound.

    • Quantify the relative abundance of this compound and its metabolites over time to understand the kinetics of this compound metabolism.

Protocol 3: Live-Cell Imaging of CISA-1 in Plant Roots

Objective: To visualize the uptake and subcellular localization of the fluorescent this compound analog, CISA-1, in living plant roots using confocal microscopy.

Materials:

  • Arabidopsis thaliana seedlings expressing a plasma membrane marker (e.g., LTI6b-GFP)

  • CISA-1

  • Confocal laser scanning microscope

  • Growth medium for microscopy (e.g., half-strength MS medium)

Procedure:

  • Plant Preparation: Grow Arabidopsis seedlings on agar plates for 5-7 days.

  • Mounting: Mount a seedling in a chambered coverslip containing a small volume of growth medium.

  • Microscopy Setup:

    • Place the chamber on the stage of an inverted confocal microscope.

    • Locate a suitable region of the root for imaging (e.g., the root tip or elongation zone).

    • Set the excitation and emission wavelengths appropriate for CISA-1 and the plasma membrane marker (if used).

  • Imaging:

    • Acquire a baseline image before adding CISA-1.

    • Add a working solution of CISA-1 (e.g., 1-5 µM) to the chamber.

    • Immediately start acquiring a time-lapse series of images to visualize the uptake and transport of CISA-1 into the root cells.

  • Data Analysis: Analyze the image series to determine the rate of uptake and the subcellular localization of CISA-1. Co-localization with the plasma membrane marker can confirm its initial interaction with the cell surface.

Signaling Pathway and Experimental Workflow Diagrams

GR24_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound D14 D14 (Receptor) This compound->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Recruits SMXL SMXL (Repressor) MAX2->SMXL Targets for polyubiquitination Proteasome 26S Proteasome SMXL->Proteasome Degradation Target_Genes Target Gene Expression SMXL->Target_Genes Represses Ub Ubiquitin Ub->SMXL Isotopic_Labeling_Workflow start Start: Plant Material treatment Treatment with Isotopically Labeled this compound start->treatment harvest Harvesting & Quenching treatment->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS or NMR Analysis extraction->analysis data_analysis Data Analysis: Identification & Quantification analysis->data_analysis end End: Metabolic/Transport Information data_analysis->end

References

Unraveling the Role of GR24 in Hormonal Crosstalk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The synthetic strigolactone analog, GR24, has emerged as a pivotal tool for dissecting the intricate web of plant hormone signaling. This guide provides a comprehensive comparison of this compound's role in crosstalk with major phytohormones, supported by experimental data and detailed protocols to aid researchers in validating its function in their own studies.

This document summarizes key findings on the interaction of this compound with auxin, cytokinin, abscisic acid (ABA), and ethylene, presenting quantitative data in easily digestible tables. Detailed experimental methodologies are provided for crucial experiments, and signaling pathways are visualized through diagrams to facilitate a deeper understanding of these complex interactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the multifaceted role of this compound in plant development and stress responses.

This compound and Auxin: A Complex Interplay in Development

The interaction between strigolactones, represented by this compound, and auxin is fundamental to various developmental processes, including shoot branching and root architecture. This compound has been shown to modulate auxin transport and signaling, often in a concentration-dependent manner.

Quantitative Data: this compound's Impact on Auxin-Related Processes
Parameter AssessedOrganism/TissueThis compound ConcentrationObserved EffectAlternative/ControlReference
Basipetal Auxin TransportArabidopsis thaliana inflorescence stems1 nM - 100 nMDose-dependent reduction (up to 30%)Vehicle control[1]
Primary Root LengthArabidopsis thaliana2.5 µMIncreased root lengthUntreated wild-type[2]
Lateral Root DensityArabidopsis thaliana1 µMDecreased lateral root densityUntreated wild-type[3]
BRC1 Gene ExpressionArabidopsis thaliana protoplasts1 µMSignificant upregulation after 180 minMock treatment[4]
Experimental Protocol: Analysis of Basipetal Auxin Transport

This protocol is adapted from methodologies used to assess the effect of this compound on polar auxin transport in Arabidopsis thaliana inflorescence stems.[1]

Objective: To quantify the effect of different concentrations of this compound on the basipetal transport of auxin.

Materials:

  • Arabidopsis thaliana inflorescence stems (primary or secondary bolts, approximately 5-10 cm tall)

  • This compound stock solution (in acetone or DMSO)

  • [14C]IAA (radiolabeled indole-3-acetic acid)

  • Agar plates

  • Scintillation vials and scintillation fluid

  • Microcentrifuge tubes

  • Pipettes and tips

  • Forceps and razor blades

Procedure:

  • Excise 2.5 cm segments from the base of the inflorescence stems.

  • Invert the segments and place the apical end into 1.5 mL microcentrifuge tubes containing 20 µL of agar with [14C]IAA and varying concentrations of this compound (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM). A vehicle control (acetone or DMSO) should be included.

  • Incubate the segments in the dark at room temperature for 6-18 hours.

  • After incubation, excise a 5 mm section from the basal end of each stem segment.

  • Place the basal sections into separate scintillation vials.

  • Add 5 mL of scintillation fluid to each vial.

  • Quantify the amount of radioactivity in each basal section using a scintillation counter.

  • Calculate the amount of auxin transported by comparing the radioactivity in the this compound-treated samples to the control samples.

Signaling Pathway: this compound-Auxin Crosstalk

GR24_Auxin_Crosstalk This compound This compound D14 D14 (SL Receptor) This compound->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SMXLs SMXL Proteins MAX2->SMXLs Promotes degradation of PIN1 PIN1 (Auxin Efflux Carrier) SMXLs->PIN1 Represses Auxin_Transport Polar Auxin Transport PIN1->Auxin_Transport Mediates Shoot_Branching Shoot Branching Auxin_Transport->Shoot_Branching Inhibits Root_Development Root Development Auxin_Transport->Root_Development Regulates

Caption: this compound signaling inhibits shoot branching and regulates root development by modulating polar auxin transport.

This compound and Cytokinin: A Synergistic and Antagonistic Relationship

The interaction between this compound and cytokinin is context-dependent, exhibiting both synergistic and antagonistic effects on different aspects of plant development. Notably, this crosstalk is crucial for regulating root system architecture and shoot branching.

Quantitative Data: this compound's Interaction with Cytokinin
Parameter AssessedOrganism/TissueThis compound ConcentrationCytokinin TreatmentObserved EffectAlternative/ControlReference
Lateral Root DensityArabidopsis thaliana1 µM-DecreasedUntreated wild-type
Lateral Root DensityArabidopsis thaliana cytokinin receptor mutants (ahk3, cre1)1 µM-Reduced sensitivity to this compoundThis compound-treated wild-type
Primary Root ElongationArabidopsis thalianaNot specifiedBAP (6-benzylaminopurine)Synergistic inhibitionSingle hormone treatment
Experimental Protocol: Assessing Root Architecture in Response to this compound and Cytokinin

This protocol is a generalized procedure based on methods described for studying root development in Arabidopsis thaliana.

Objective: To evaluate the combined effect of this compound and cytokinin on primary root growth and lateral root formation.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., cytokinin signaling mutants)

  • Murashige and Skoog (MS) agar plates

  • This compound stock solution

  • Cytokinin stock solution (e.g., BAP or kinetin)

  • Sterile water and ethanol

  • Petri dishes

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 50% bleach with 0.05% Tween-20, and then rinse 3-5 times with sterile water.

  • Sow the sterilized seeds on MS agar plates.

  • Cold-stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • After 4-5 days, transfer seedlings of uniform size to fresh MS plates supplemented with different combinations of this compound and cytokinin at various concentrations. Include control plates with only one hormone and a mock control.

  • Grow the seedlings vertically for another 5-7 days.

  • Capture images of the roots using a microscope or a high-resolution scanner.

  • Measure the primary root length and count the number of emerged lateral roots using image analysis software.

  • Calculate the lateral root density (number of lateral roots per unit length of the primary root).

Signaling Pathway: this compound-Cytokinin Crosstalk in Root Development

GR24_Cytokinin_Crosstalk cluster_this compound This compound Signaling cluster_Cytokinin Cytokinin Signaling This compound This compound SL_Signaling Strigolactone Signaling Cascade This compound->SL_Signaling Root_Development Lateral Root Development SL_Signaling->Root_Development Synergistically Inhibits with Cytokinin Cytokinin CK_Signaling Cytokinin Signaling Cascade Cytokinin->CK_Signaling CK_Signaling->Root_Development Synergistically Inhibits with

Caption: this compound and cytokinin signaling pathways synergistically regulate lateral root development.

This compound and Abscisic Acid (ABA): A Crosstalk in Stress Responses

The interplay between this compound and ABA is particularly evident in plant responses to abiotic stresses like drought. This compound can modulate ABA levels and signaling, thereby influencing stomatal conductance and overall stress tolerance.

Quantitative Data: this compound's Interaction with ABA
Parameter AssessedOrganism/TissueThis compound ConcentrationStress ConditionObserved EffectAlternative/ControlReference
ABA ContentGrapevine leavesrac-GR24Drought stressIncreased ABA contentUntreated, drought-stressed plants
Stomatal ConductanceGrapevine leavesrac-GR24Drought stressReduced stomatal conductanceUntreated, drought-stressed plants
Antioxidant Enzyme ActivityWinter wheat10 µMDrought stressEnhanced activityMock-treated, drought-stressed plants
H2O2 ContentWinter wheat10 µMDrought stressDecreased H2O2 contentMock-treated, drought-stressed plants
Experimental Protocol: Measuring ABA Content in Response to this compound and Drought Stress

This protocol is a generalized method based on established techniques for ABA extraction and quantification.

Objective: To determine the effect of this compound treatment on endogenous ABA levels under drought stress.

Materials:

  • Plant tissue (e.g., leaves) from control and treated plants

  • This compound

  • Extraction buffer (e.g., 80% methanol with butylated hydroxytoluene)

  • Internal standard (e.g., [2H6]ABA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Impose drought stress on plants by withholding water. Treat a subset of drought-stressed plants with this compound (e.g., via foliar spray or root drench). Include well-watered and untreated drought-stressed plants as controls.

  • Harvest leaf tissue at specific time points and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract the powder with cold extraction buffer containing the internal standard.

  • Centrifuge the extract to pellet debris and collect the supernatant.

  • Purify and concentrate the ABA from the supernatant using SPE cartridges.

  • Elute the ABA from the cartridge and dry the eluate under a stream of nitrogen.

  • Resuspend the residue in a suitable solvent for LC-MS analysis.

  • Quantify the ABA content using an LC-MS system by comparing the peak area of endogenous ABA to that of the internal standard.

Signaling Pathway: this compound-ABA Crosstalk in Drought Stress Response

GR24_ABA_Crosstalk Drought_Stress Drought Stress ABA_Biosynthesis ABA Biosynthesis Drought_Stress->ABA_Biosynthesis Induces This compound This compound This compound->ABA_Biosynthesis Modulates ABA_Signaling ABA Signaling ABA_Biosynthesis->ABA_Signaling Leads to Stomatal_Closure Stomatal Closure ABA_Signaling->Stomatal_Closure Promotes Stress_Tolerance Drought Tolerance Stomatal_Closure->Stress_Tolerance Contributes to

Caption: this compound modulates ABA biosynthesis under drought stress, influencing stomatal closure and enhancing drought tolerance.

This compound and Ethylene: A Coordinated Regulation of Root Development

This compound and ethylene signaling pathways interact to regulate specific aspects of root development, particularly root hair elongation. Evidence suggests that ethylene acts downstream of strigolactones in this process.

Quantitative Data: this compound's Interaction with Ethylene
Parameter AssessedOrganism/TissueThis compound ConcentrationObserved EffectAlternative/ControlReference
Root Hair ElongationArabidopsis thaliana3 µMIncreased root hair lengthAcetone-treated control
AtACS2 Gene Expression (Ethylene Biosynthesis)Arabidopsis thaliana roots3 µM13.4-fold inductionAcetone-treated control
Root Hair Elongation in ein2-1 mutant (ethylene insensitive)Arabidopsis thaliana3 µMReduced sensitivity to this compoundThis compound-treated wild-type
Experimental Protocol: Analysis of Root Hair Elongation in Response to this compound

This protocol is adapted from methods used to study root hair development in Arabidopsis thaliana.

Objective: To quantify the effect of this compound on root hair elongation.

Materials:

  • Arabidopsis thaliana seeds (wild-type and ethylene signaling mutants)

  • MS agar plates

  • This compound stock solution

  • Microscope with a camera

  • Image analysis software

Procedure:

  • Sterilize and sow Arabidopsis seeds on MS agar plates as described previously.

  • After germination, transfer seedlings to fresh MS plates containing different concentrations of this compound. Include a vehicle control.

  • Grow the seedlings vertically for 3-5 days.

  • Carefully remove seedlings and mount the roots on a microscope slide in a drop of water.

  • Observe the root hairs under a microscope and capture images of a defined region of the root (e.g., the differentiation zone).

  • Measure the length of at least 20-30 root hairs per seedling using image analysis software.

  • Calculate the average root hair length for each treatment group.

Signaling Pathway: this compound-Ethylene Crosstalk in Root Hair Elongation

GR24_Ethylene_Crosstalk This compound This compound SL_Signaling Strigolactone Signaling This compound->SL_Signaling Activates Ethylene_Biosynthesis Ethylene Biosynthesis (e.g., ACS genes) SL_Signaling->Ethylene_Biosynthesis Induces Ethylene_Signaling Ethylene Signaling (e.g., EIN2) Ethylene_Biosynthesis->Ethylene_Signaling Leads to Root_Hair_Elongation Root Hair Elongation Ethylene_Signaling->Root_Hair_Elongation Promotes

Caption: this compound promotes root hair elongation by inducing ethylene biosynthesis and signaling.

Conclusion

The synthetic strigolactone this compound serves as an invaluable tool for elucidating the complex network of hormone crosstalk in plants. Its interactions with auxin, cytokinin, ABA, and ethylene are critical for regulating a wide array of developmental processes and stress responses. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to further explore and validate the role of this compound in these intricate signaling pathways. By providing a comparative framework, this guide aims to facilitate future research into the mechanisms of hormone action and the potential for their manipulation in agricultural and biotechnological applications.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling GR24

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the synthetic strigolactone GR24, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to build a foundation of trust and confidence in handling this valuable compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, adherence to proper personal protective equipment protocols is the first line of defense against potential exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated.
Respiratory Protection Dust MaskAn N95 or P1 certified dust mask should be worn when handling powdered this compound to prevent inhalation of fine particles.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from potential contamination.

Operational Plan: A Step-by-Step Guide to Handling this compound

Following a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of your experiments.

Preparing a this compound Solution from Powder
  • Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a down-draft ventilated enclosure, to control airborne particles.

  • Pre-weighing Preparation: Before weighing, ensure all necessary equipment is clean and readily available, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate glassware.

  • Donning PPE: Put on your laboratory coat, safety glasses, and respiratory protection. Double-gloving (wearing two pairs of nitrile gloves) is recommended for added protection.

  • Weighing: Carefully weigh the desired amount of this compound powder. Use a spatula to transfer the powder, avoiding any sudden movements that could create dust.

  • Dissolving: In the fume hood, add the weighed this compound powder to the desired solvent (e.g., acetone, DMSO) in an appropriate container. Gently swirl the container to dissolve the powder. Sonication may be used to aid dissolution if necessary.

  • Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and your initials.

  • Post-Handling: After preparation, wipe down the balance and surrounding work area with a damp cloth. Dispose of the weighing paper and any contaminated wipes in the designated chemical waste container. Remove and discard the outer pair of gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection
  • Solid Waste: Unused this compound powder, contaminated weighing paper, and other solid materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a designated, leak-proof container for hazardous liquid chemical waste. Do not pour this compound solutions down the drain.

  • Contaminated Consumables: Used gloves, pipette tips, and other disposable items that have come into contact with this compound should be placed in a designated hazardous waste bag or container.

Decontamination of Laboratory Equipment
  • Glassware: Reusable glassware should be rinsed with a small amount of the solvent used to dissolve the this compound. This rinseate should be collected as hazardous liquid waste. Subsequently, the glassware should be washed with an appropriate laboratory detergent and rinsed thoroughly with water.

  • Spills: In the event of a spill, immediately alert others in the area. For small spills of this compound powder, gently cover the spill with a damp paper towel to avoid generating dust and then wipe it up. For liquid spills, use an absorbent material to contain and clean up the spill. All materials used for spill cleanup should be disposed of as hazardous waste. Ensure the area is well-ventilated during cleanup.

Experimental Protocols: Strigolactone Signaling Pathway

This compound is a valuable tool for studying the strigolactone signaling pathway, which plays a critical role in plant development and interaction with symbiotic organisms.

StrigolactoneSignaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound (Strigolactone) D14 D14 (Receptor) This compound->D14 Binds D14_active Active D14 D14->D14_active Conformational Change D3_MAX2 D3/MAX2 (F-box protein) D14_active->D3_MAX2 Interacts with D53 D53/SMXL (Repressor) D3_MAX2->D53 Targets for Ubiquitination Proteasome 26S Proteasome D53->Proteasome Degradation Gene_Expression Target Gene Expression D53->Gene_Expression Represses Proteasome->Gene_Expression Alleviates Repression

Caption: The strigolactone signaling pathway initiated by this compound.

The diagram above illustrates the key steps in the strigolactone signaling pathway. This compound binds to the D14 receptor, inducing a conformational change that allows it to interact with the D3/MAX2 F-box protein. This complex then targets the D53/SMXL repressor protein for degradation by the 26S proteasome. The degradation of the D53 repressor alleviates the repression of target genes, leading to changes in gene expression and subsequent cellular responses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.